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  • Product: {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
  • CAS: 926226-18-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

Foreword: Understanding the Physicochemical Landscape of a Novel Pharmaceutical Candidate In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Physicochemical Landscape of a Novel Pharmaceutical Candidate

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which its entire preclinical and clinical trajectory is built. These intrinsic characteristics—governing everything from solubility and absorption to metabolic stability and target engagement—are the primary determinants of a compound's "drug-likeness" and ultimate therapeutic potential. This guide provides a comprehensive, in-depth technical exploration of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a molecule of significant interest due to its structural motifs commonly found in pharmacologically active agents.

This document is structured to serve as a practical and insightful resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to offer a nuanced understanding of why certain experimental choices are made and how the resulting data should be interpreted. By grounding our discussion in authoritative methodologies and providing detailed, actionable protocols, we aim to equip the reader with the knowledge necessary to fully characterize this and similar molecules. Our narrative is built upon the pillars of expertise, trustworthiness, and comprehensive referencing, ensuring that the information presented is not only scientifically sound but also field-proven and readily verifiable.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is the unambiguous confirmation of its chemical structure. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a multi-pronged analytical approach is essential for unequivocal structural verification.

1.1. Core Molecular Attributes

A summary of the fundamental molecular properties of the target compound is presented below.

PropertyValueSource
IUPAC Name {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine[1]
Molecular Formula C13H21N3[1]
Molecular Weight 219.33 g/mol
SMILES CCN1CCN(CC1)C2=CC=CC=C2CN[1]
Chemical Structure alt text [1]

1.2. Spectroscopic Confirmation Workflow

A logical workflow for the structural elucidation of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is depicted below. This workflow ensures that each analytical technique builds upon the information provided by the last, leading to a comprehensive and validated structural assignment.

G cluster_0 Structural Elucidation Workflow MS Mass Spectrometry (MS) Determine Molecular Weight FTIR FTIR Spectroscopy Identify Functional Groups MS->FTIR Confirm MW NMR_1H 1H NMR Spectroscopy Elucidate Proton Environment FTIR->NMR_1H Guide Functional Group Assignment NMR_13C 13C NMR Spectroscopy Identify Carbon Skeleton NMR_1H->NMR_13C Correlate Protons to Carbons Final Final Structure Confirmation NMR_13C->Final Complete Structural Picture

Caption: A typical workflow for the structural elucidation of an organic molecule.

1.2.1. Mass Spectrometry: Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a molecule's molecular weight.[2][3][4][5][6]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is likely to be a polar and non-volatile molecule.[3]

  • Mass Analysis: The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.[2]

  • Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion ([M+H]+), from which the molecular weight can be determined. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, the expected m/z for the [M+H]+ ion would be approximately 220.34.

1.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is an analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8][9][10][11]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. Key expected peaks include:

    • N-H stretch (amine): A broad peak in the range of 3300-3500 cm⁻¹.

    • C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

    • C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the range of 1450-1600 cm⁻¹.

    • C-N stretch: Peaks in the range of 1000-1350 cm⁻¹.

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.[12][13][14]

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and place it in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity.

  • Data Interpretation:

    • ¹H NMR: The spectrum will show signals for each unique proton in the molecule. The chemical shift (δ) will indicate the electronic environment of the proton, the integration will give the relative number of protons, and the splitting pattern (multiplicity) will reveal the number of neighboring protons.

    • ¹³C NMR: The spectrum will show a signal for each unique carbon atom in the molecule, providing information about the carbon skeleton.

Ionization and Lipophilicity: Key Determinants of Pharmacokinetics

The ionization state and lipophilicity of a drug molecule are critical parameters that profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

2.1. Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, which has multiple basic nitrogen atoms, determining the pKa values is crucial for understanding its ionization state at physiological pH.

Experimental Protocol: Potentiometric Titration [15][16][17][18][19]

  • Solution Preparation: Prepare a standard solution of the compound in water or a co-solvent system if solubility is limited.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: Monitor the pH of the solution continuously using a calibrated pH meter as the acid is added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

G cluster_1 pKa Determination by Potentiometric Titration Start Dissolve Compound in H2O Titrate Titrate with Standard Acid (e.g., HCl) Start->Titrate Measure Continuously Measure pH Titrate->Measure Plot Plot pH vs. Volume of Titrant Measure->Plot Analyze Identify Inflection Points (Half-Equivalence) Plot->Analyze pKa Determine pKa Values Analyze->pKa

Caption: Workflow for determining pKa by potentiometric titration.

2.2. Partition Coefficient (LogP) and Distribution Coefficient (LogD)

LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[20][21] LogD is the distribution coefficient at a specific pH and is more relevant for ionizable compounds.[22]

Experimental Protocol: Shake-Flask Method [15][16][20][21][22][23]

  • Phase Preparation: Prepare a biphasic system of n-octanol and a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance).

  • Partitioning: Add a known amount of the compound to the biphasic system in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate LogD using the formula: LogD = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Aqueous Solubility

Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability.[24][25][26][27][28] For ionizable compounds like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, solubility is highly pH-dependent.

Experimental Protocol: Thermodynamic (Shake-Flask) Method [25][27]

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH.

G cluster_2 Thermodynamic Solubility Determination Start Add Excess Solid to Buffered Solutions Equilibrate Agitate to Reach Equilibrium Start->Equilibrate Separate Centrifuge or Filter to Remove Solid Equilibrate->Separate Measure Quantify Concentration in Supernatant (e.g., HPLC) Separate->Measure Solubility Determine Solubility at Each pH Measure->Solubility

Caption: Workflow for determining thermodynamic aqueous solubility.

Predicted Physicochemical Properties and Their Implications

Based on the structure of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, several key physicochemical properties can be predicted, which have significant implications for its behavior as a potential drug candidate.

PropertyPredicted CharacteristicRationale and Implication
pKa Multiple basic pKa valuesThe presence of a primary amine and two tertiary amines in the piperazine ring suggests the compound will be protonated at physiological pH. This will likely lead to good aqueous solubility but may also impact cell permeability.
LogP / LogD Moderately lipophilicThe phenyl ring contributes to lipophilicity, while the ethylpiperazine and aminomethyl groups are more hydrophilic. The LogD at physiological pH will be lower than the LogP due to ionization, which could provide a good balance between solubility and permeability.
Aqueous Solubility pH-dependentSolubility is expected to be higher at lower pH values where the amine groups are fully protonated. This is a critical consideration for formulation development and understanding absorption in the gastrointestinal tract.
Hydrogen Bonding Both donor and acceptor capabilitiesThe primary amine can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring can act as acceptors. This will influence its interactions with biological targets and its solubility in protic solvents.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the essential physicochemical properties of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and detailed the authoritative experimental protocols for their determination. The successful characterization of these properties is a critical milestone in the journey of any new chemical entity from the laboratory to the clinic. The data generated from these studies will provide invaluable insights into the molecule's ADME profile and guide further optimization and development efforts. Future work should focus on obtaining experimental data for each of the described properties and correlating these findings with in vitro and in vivo pharmacological and pharmacokinetic studies.

References

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • NMR Spectroscopy. Michigan State University Chemistry. [Link]

  • What is Mass Spectrometry?. Broad Institute. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH. [Link]

  • [2-(4-Ethylpiperazin-1-yl)phenyl]methanamine. PubChem. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

  • (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Wiley Analytical Science. [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

  • 2-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-1H-indole. PubChem. [Link]

  • Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity. PubMed. [Link]

  • 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers. apicule. [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]

  • (4-Methylpiperazin-1-yl)-pyridin-2-ylmethanimine. PubChem. [Link]

  • CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India. Aarti Pharmalabs Limited. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]

  • (S)-(4-ethylpiperazin-1-yl)(4-(5-phenyl-4-((tetrahydrofuran-2-yl)methylamino)furo[2,3-d]pyrimidin-6-yl)phenyl)methanone. PubChem. [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine: A Versatile Scaffold for Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on "privileged" building blocks that can simultaneously optimize target affinity and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs) relies heavily on "privileged" building blocks that can simultaneously optimize target affinity and pharmacokinetic (PK) properties[1]. {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS: 926226-18-8) is a highly specialized, bifunctional synthetic intermediate. Featuring a reactive primary amine and a solubilizing ethylpiperazine moiety attached to an ortho-substituted benzene ring, this scaffold is engineered to overcome common drug development hurdles such as poor aqueous solubility and low membrane permeability. This whitepaper provides an in-depth analysis of its structural formula, molecular weight, physicochemical properties, and practical applications in drug synthesis.

Molecular Identity and Physicochemical Properties

Accurate physicochemical profiling is the first step in integrating a novel scaffold into a drug discovery pipeline. The quantitative data for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is summarized in Table 1[2].

Table 1: Physicochemical and Structural Properties

PropertyValue
IUPAC Name {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine
CAS Number 926226-18-8
Molecular Formula C14H23N3
Molecular Weight 233.36 g/mol
Monoisotopic Mass 233.1892 Da
SMILES String CCN1CCN(CC1)CC2=CC=CC=C2CN
Structural Class Ortho-substituted benzylamine / Piperazine derivative
Structural Causality: Why this specific configuration?

The molecular architecture of C14H23N3 is not arbitrary; it is designed for dual functionality:

  • Position 1 (Methanamine group, -CH2NH2): This primary amine serves as the primary vector for covalent attachment. Because it is extended from the phenyl ring by a methylene bridge, it is sterically unhindered, ensuring rapid reaction kinetics during amide coupling or reductive amination.

  • Position 2 (Ethylpiperazin-1-ylmethyl group): The piperazine ring is a well-documented "privileged structure" in medicinal chemistry[1]. Its two nitrogen atoms can be protonated at physiological pH (7.4), drastically improving the aqueous solubility of otherwise lipophilic drug cores[3]. The ethyl cap on the distal piperazine nitrogen provides a precise balance between lipophilicity and basicity, preventing excessive polarity that might hinder cellular membrane penetration.

Strategic Role in Target Engagement & ADME

When designing targeted therapeutics (such as kinase inhibitors or GPCR ligands), the active site often requires a highly lipophilic, planar aromatic system to achieve high binding affinity. However, these lipophilic cores inherently suffer from poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

By appending {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine via an amide linkage, chemists employ a self-validating design strategy: the lipophilic core is oriented deep into the target's binding pocket, while the highly basic, water-soluble ethylpiperazine moiety is directed outward into the solvent-exposed channel. This spatial arrangement prevents the solubilizing group from sterically clashing with the target protein while maximizing its interaction with the aqueous environment.

TargetEngagement Hinge Kinase Hinge Binder (Lipophilic Core) Amide Amide Linkage (Formed via Methanamine) Hinge->Amide Covalent Bond Phenyl Ortho-Phenyl Ring (Spacer) Amide->Phenyl Piperazine Ethylpiperazine (Solvent Exposed) Phenyl->Piperazine Methylene Bridge Solvent Aqueous Solvent Channel (Improved PK/Solubility) Piperazine->Solvent Protonation at pH 7.4

Conceptual model of target engagement utilizing the ethylpiperazine scaffold for solvent exposure.

Experimental Workflow: HATU-Mediated Amide Coupling Protocol

To integrate this building block into a larger Active Pharmaceutical Ingredient (API), a highly efficient amide coupling protocol is required. The following methodology outlines a self-validating system for coupling a generic carboxylic acid drug core (R-COOH) with {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine.

Reagents and Rationale
  • Coupling Agent (HATU): Chosen over standard carbodiimides (like EDC) due to its superior efficiency in stabilizing the active ester transition state, driving challenging couplings to completion even in the presence of basic tertiary amines[3].

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base. It is strictly required to deprotonate the carboxylic acid and neutralize any hydrochloride salts of the amine without competing as a nucleophile.

  • Solvent (Anhydrous DMF): Provides a high dielectric constant, stabilizing the polar intermediates formed during activation.

Step-by-Step Methodology
  • Activation Phase: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid core (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Basification: Add DIPEA (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes. Causality: This incubation period is critical to allow the complete formation of the highly reactive OAt-ester intermediate before introducing the amine.

  • Coupling Phase: Add {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (1.1 eq) slowly to the activated mixture. Causality: The primary amine (-CH2NH2) will selectively attack the activated ester over the tertiary piperazine nitrogens due to overwhelming nucleophilic and steric advantages.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progression via LC-MS. The target mass should reflect the combined molecular weights of the acid and the amine, minus the mass of one water molecule (18 Da).

  • Quench and Extraction: Dilute the reaction mixture with saturated aqueous NaHCO3 (to neutralize residual acid) and extract three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine. Causality: This specific wash is necessary to partition the highly polar DMF out of the organic layer. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC to yield the final API.

Analytical Validation

Post-synthesis, the structural integrity of the incorporated scaffold must be verified:

  • High-Resolution Mass Spectrometry (HRMS): The intact building block exhibits a monoisotopic mass of 233.1892 Da[2]. Upon coupling, the exact mass of the product must be calculated to four decimal places to confirm successful amidation.

  • 1H-NMR Spectroscopy (CDCl3): Successful coupling is indicated by the downfield shift of the benzylic protons of the methanamine group (originally ~3.9 ppm) due to the electron-withdrawing nature of the newly formed amide bond. The characteristic multiplet of the ethylpiperazine ring protons (2.4-2.6 ppm) should remain intact, confirming that the tertiary amines did not undergo unintended side reactions.

References

  • PubChemLite. "926226-18-8 (C14H23N3) - Structural Information and Predicted Profiles." Université du Luxembourg. URL:[Link]

Sources

Foundational

Preliminary Toxicity Screening of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine: A Comprehensive In Vitro and In Vivo Workflow

Executive Summary & Structural Rationale In the early stages of drug discovery and chemical development, the "fail-fast" paradigm relies on robust, predictive toxicity screening. This technical guide outlines a comprehen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the early stages of drug discovery and chemical development, the "fail-fast" paradigm relies on robust, predictive toxicity screening. This technical guide outlines a comprehensive, tiered screening strategy for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS: 926226-18-8), a piperazine derivative characterized by an ethyl-substituted piperazine ring and a benzylamine moiety[1].

From a mechanistic standpoint, piperazine derivatives are highly valued in medicinal chemistry for improving target binding and solubility (e.g., imatinib, aripiprazole). However, they carry well-documented toxicological liabilities. The piperazine core is frequently associated with mitochondrial dysfunction, specifically the triggering of the mitochondrial permeability transition pore (MPTP) and subsequent cardiotoxicity[2]. Furthermore, the primary amine and benzyl groups in this specific compound contribute to its GHS hazard classifications: Acute Tox. 4 (oral/dermal/inhalation), Skin Corr. 1B (skin corrosion), and STOT SE 3 (Specific Target Organ Toxicity – Single Exposure)[1].

To address these liabilities, I have designed a self-validating, tiered screening workflow that bridges high-throughput in vitro mechanistic assays with definitive in vivo regulatory models.

Workflow cluster_Tier1 Tier 1: In Vitro Mechanistic Profiling cluster_Tier2 Tier 2: In Vivo & Regulatory Profiling A Compound QC & Formulation CAS: 926226-18-8 B1 Cytotoxicity (HepG2, H9c2) Target: Liver & Heart A->B1 B2 Mitochondrial Tox (JC-1) Target: MPTP Opening A->B2 B3 3D Skin Corrosion (OECD 431) Target: Skin Corr. 1B A->B3 C1 Zebrafish Embryo (OECD 236) Target: Systemic Acute Tox B1->C1 Viability Data B2->C1 Mech Data C2 Rodent Acute Tox (OECD 423) Target: STOT SE 3 / Acute Tox 4 B3->C2 Corrosivity Data C1->C2 Dose Range Finding

Caption: Tiered toxicity screening workflow for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine.

Tier 1: In Vitro Cytotoxicity & Mechanistic Profiling

The causality behind Tier 1 is to isolate cellular-level liabilities before introducing systemic variables. We utilize HepG2 (human hepatocellular carcinoma) and H9c2 (rat ventricular myoblast) cell lines because the liver is the primary site of piperazine metabolism, and the heart is the primary target for piperazine-induced mitochondrial toxicity[2].

Protocol 1.1: High-Throughput Cell Viability (CellTiter-Glo®)

Unlike MTT assays, which rely on mitochondrial reductase activity (and can be confounded by compounds that directly alter mitochondrial function), the CellTiter-Glo assay measures ATP, providing a more accurate reflection of absolute cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and H9c2 cells at 1×104 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point dose-response curve of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (0.1 μM to 500 μM) in DMSO (final DMSO concentration ≤0.5% ). Treat cells for 48 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the culture media volume.

  • Lysis & Luminescence: Induce cell lysis by shaking the plate for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader.

  • Self-Validating QC Check: The assay is only valid if the positive control (e.g., Chlorpromazine) yields an IC50​ within historically established ranges, and the negative control (0.5% DMSO) shows ≥95% viability.

Protocol 1.2: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1 Assay

Piperazine derivatives induce intracellular Ca2+ overload, triggering the MPTP, which collapses the mitochondrial membrane potential ( ΔΨm​ ) and halts ATP production[2]. The JC-1 dye is a cationic indicator that forms red fluorescent aggregates in healthy mitochondria but remains as green fluorescent monomers when the membrane depolarizes.

Step-by-Step Methodology:

  • Treatment: Treat H9c2 cells with the compound at IC20​ and IC50​ concentrations (determined from Protocol 1.1) for 4 hours.

  • Staining: Wash cells with PBS and incubate with 5μM JC-1 dye for 30 minutes at 37°C in the dark.

  • Washing: Wash twice with cold JC-1 assay buffer to remove excess dye.

  • Quantification: Measure fluorescence at Ex/Em 514/529 nm (green monomers) and 514/590 nm (red aggregates).

  • Self-Validating QC Check: Calculate the Red/Green fluorescence ratio. FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) must be used as a positive control to ensure complete depolarization (ratio <0.2 ).

Pathway P Piperazine Exposure (CAS: 926226-18-8) Ca Intracellular Ca2+ Overload P->Ca Mito Mitochondrial Depolarization Ca->Mito MPTP MPTP Opening Mito->MPTP ATP ATP Depletion MPTP->ATP Apo Apoptosis / Necrosis MPTP->Apo ATP->Apo

Caption: Mechanistic pathway of piperazine-induced mitochondrial toxicity and cell death.

Protocol 1.3: In Vitro Skin Corrosion (OECD 431)

Given the Skin Corr. 1B classification[1], an in vitro 3D reconstructed human epidermis (RhE) model (e.g., EpiDerm™) is mandatory. This avoids animal testing while providing regulatory-grade data[3].

Step-by-Step Methodology:

  • Tissue Preparation: Pre-incubate EpiDerm™ RhE tissues overnight at 37°C to recover from transport stress.

  • Application: Apply 50μL (or 50mg if solid) of the undiluted compound directly to the stratum corneum surface of the tissues.

  • Exposure Times: Incubate for exactly 3 minutes and 60 minutes.

  • Washing: Thoroughly rinse the tissues with PBS to remove the test substance.

  • Viability Assessment (MTT): Transfer tissues to MTT medium ( 1mg/mL ) for 3 hours. Extract the formed formazan with isopropanol and measure absorbance at 570 nm.

  • Self-Validating QC Check: Negative control (sterile H2​O ) viability must be ≥1.0 OD. Positive control (8N KOH) viability must be <20% after 60 minutes.

Tier 2: In Vivo Acute Toxicity & Regulatory Evaluation

Protocol 2.1: Zebrafish Embryo Acute Toxicity Test (OECD 236)

The ZFET bridges the gap between in vitro assays and mammalian models. It provides a whole-organism perspective on acute toxicity, assessing developmental and systemic effects without utilizing adult animals[4].

Step-by-Step Methodology:

  • Egg Selection: Select newly fertilized Danio rerio eggs (within 1 hour post-fertilization).

  • Exposure: Place one embryo per well in a 24-well plate containing 2 mL of test solution (5 concentrations spaced by a constant factor, plus a negative water control).

  • Incubation: Maintain at 26±1∘C with a 14:10 hour light/dark cycle for 96 hours.

  • Apical Observations: At 24, 48, 72, and 96 hours, observe under a stereomicroscope for four indicators of lethality: coagulation of the embryo, lack of somite formation, non-detachment of the tail, and lack of heartbeat[4].

  • Self-Validating QC Check: The test is only valid if the overall fertilization rate of the batch is >70% and survival in the negative control is >90% at 96 hours.

Protocol 2.2: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

To validate the Acute Tox. 4 and STOT SE 3 GHS flags[1], OECD 423 is employed. This stepwise procedure minimizes animal use while providing sufficient data for GHS hazard classification[5].

Step-by-Step Methodology:

  • Animal Prep: Fast healthy, young adult female Wistar rats overnight prior to dosing.

  • Stepwise Dosing: Based on the Acute Tox. 4 flag (which implies an LD50​ between 300 and 2000 mg/kg), initiate dosing at 300 mg/kg via oral gavage to a group of 3 females.

  • Observation: Observe animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Monitor for signs of STOT SE 3 (e.g., tremors, lethargy, respiratory distress).

  • Decision Logic:

    • If 0-1 animals die, dose the next group of 3 females at 2000 mg/kg.

    • If 2-3 animals die, dose the next group at 50 mg/kg.

  • Self-Validating QC Check: Conduct gross necropsy on all animals (including survivors euthanized at day 14) to confirm target organ pathology (liver/heart/CNS).

Data Presentation & Interpretation

The following tables summarize how quantitative data from the above protocols should be structured and interpreted to classify the toxicity profile of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine.

Table 1: Expected In Vitro Cytotoxicity & Mitochondrial Profiling

Assay / Cell LineParameter MeasuredExpected Outcome RangeInterpretation
CellTiter-Glo (HepG2) ATP / Viability ( IC50​ ) 50−150μM Moderate hepatotoxicity; typical of amine-based piperazines.
CellTiter-Glo (H9c2) ATP / Viability ( IC50​ ) 10−50μM High cardiotoxicity sensitivity.
JC-1 Assay (H9c2) Red/Green Ratio at IC20​ <0.5 (vs Control ≈2.0 )Early mitochondrial depolarization precedes cell death.

Table 2: OECD 431 Skin Corrosion Viability Thresholds

Exposure TimeMeasured Viability (% of Negative Control)Regulatory Classification (UN GHS)
3 Minutes <50% Corrosive (Category 1)
3 Minutes ≥50% AND 60 Min is <15% Corrosive (Category 1)
60 Minutes ≥15% (with 3 Min ≥50% )Non-Corrosive (Proceed to Irritation OECD 439)

Note: Given the established Skin Corr. 1B classification[1], the 3-minute viability is expected to fall below 50%, confirming rapid tissue necrosis characteristic of primary amines.

References

  • NextSDS. Chemical substance information for {2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS: 926226-18-8). Retrieved from [Link][1]

  • SRCE. Piperazine derivatives as dangerous abused compounds. J. Mol. Cell. Cardiol. Retrieved from [Link][2]

  • Institute for In Vitro Sciences (IIVS). Skin Corrosion Test (OECD 431). Retrieved from [Link][3]

  • Aropha. OECD 236: Fish Embryo Acute Toxicity (FET) Test. Retrieved from [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier - Acute Toxicity: oral (OECD 423). Retrieved from [Link][5]

Sources

Exploratory

An In-Depth Technical Guide to Characterizing the Receptor Binding Profile of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Derivatives

Introduction: The Therapeutic Potential of Novel Arylpiperazine Scaffolds The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the cen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Arylpiperazine Scaffolds

The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Its versatility allows for structural modifications that can fine-tune the pharmacological activity at various G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[3][4] The novel chemical series, {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, represents a promising area for the discovery of new therapeutics for a range of neurological and psychiatric disorders. The unique ortho-substitution pattern on the phenyl ring, combined with the ethylpiperazine group, suggests the potential for distinct structure-activity relationships (SAR) and receptor selectivity profiles compared to more extensively studied arylpiperazine derivatives.[3][5]

This technical guide provides a comprehensive framework for elucidating the receptor binding and functional activity profile of this novel series of compounds. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and self-validating approach to characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and optimization of new chemical entities targeting aminergic GPCRs.

I. Foundational Principles of Receptor Profile Characterization

A thorough understanding of a compound's interaction with a panel of relevant biological targets is crucial for predicting its therapeutic efficacy and potential side effects. The two primary pillars of this characterization are:

  • Binding Affinity (K_i_): This measures the strength of the interaction between a ligand (the test compound) and a receptor. It is typically determined through competitive radioligand binding assays. A lower K_i_ value indicates a higher binding affinity.

  • Functional Activity (EC_50_/IC_50_ and Intrinsic Activity): This determines the biological effect of the ligand upon binding to the receptor. The compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated by an agonist), or an inverse agonist (inactivates the receptor). The potency of this effect is quantified by the half-maximal effective concentration (EC_50_) for agonists or the half-maximal inhibitory concentration (IC_50_) for antagonists. The magnitude of the effect relative to a known full agonist is termed the intrinsic activity .

II. Experimental Workflow for Comprehensive Receptor Profiling

The following diagram outlines a logical and efficient workflow for the characterization of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Affinity & Selectivity Determination cluster_2 Phase 3: Functional Activity Characterization cluster_3 Phase 4: Data Analysis & SAR A Compound Synthesis & Purification B Radioligand Binding Assays (Broad Receptor Panel) A->B Test Compounds C Concentration-Response Binding Assays (at 'Hit' Receptors) B->C Identified 'Hits' D Calculation of Ki values C->D E Selectivity Profiling D->E F Functional Assays (e.g., cAMP, Calcium Flux) E->F Selective Compounds G Determine Agonist/Antagonist Mode F->G H Calculate EC50/IC50 & Intrinsic Activity G->H I Structure-Activity Relationship (SAR) Analysis H->I G A Prepare Receptor Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound dilutions A->B C Incubate to Equilibrium B->C D Rapid Filtration (Cell Harvester) C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) E->F G cluster_0 Gs-Coupled Receptor Signaling cluster_1 Gi-Coupled Receptor Signaling A Agonist B Gs-GPCR A->B binds C Adenylyl Cyclase B->C activates E cAMP C->E catalyzes D ATP D->E F Protein Kinase A E->F activates G Cellular Response F->G phosphorylates H Agonist I Gi-GPCR H->I binds J Adenylyl Cyclase I->J inhibits K cAMP J->K L Reduced Cellular Response K->L

Caption: Canonical Gs and Gi signaling pathways modulating cAMP.

IV. Data Presentation and Structure-Activity Relationship (SAR) Analysis

The collected data should be organized into clear, concise tables to facilitate comparison and SAR analysis.

Table 1: Hypothetical Receptor Binding Affinities (K_i_, nM) of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Derivatives

Compound5-HT_1A_5-HT_2A_D_2_D_3_α_1_
Derivative 110.550.225.615.8150.3
Derivative 25.2200.8100.480.1>1000
..................

Table 2: Hypothetical Functional Activity (EC_50_/IC_50_, nM) and Intrinsic Activity (IA)

CompoundReceptorAssay ModePotency (nM)IA (vs. Serotonin)
Derivative 15-HT_1A_Agonist30.2 (EC_50_)0.85 (Partial Agonist)
Derivative 25-HT_1A_Agonist15.6 (EC_50_)1.0 (Full Agonist)
Derivative 1D_2_Antagonist45.1 (IC_50_)N/A
...............

Discussion of Potential Structure-Activity Relationships:

Based on the broader class of arylpiperazines, several structural features of the {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine scaffold are likely to influence its receptor binding profile:

  • The Piperazine Nitrogen (N1): The protonated nitrogen of the piperazine ring is expected to form a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain of aminergic receptors. *[6] The Ethyl Group on Piperazine (N4): The size and lipophilicity of this substituent can influence affinity and selectivity. The ethyl group may occupy a hydrophobic pocket within the receptor, and modifications to this group (e.g., changing its length or branching) would be a key strategy for lead optimization.

  • The Ortho-Substituted Phenylmethanamine Moiety: This part of the molecule is likely to interact with the extracellular loops or the upper parts of the transmembrane domains of the receptor. The ortho-substitution pattern forces a specific spatial arrangement of the piperazine and methanamine groups, which could confer selectivity for certain receptor subtypes. The methanamine group itself can participate in hydrogen bonding interactions.

By systematically synthesizing and testing analogs with modifications at these key positions, a detailed SAR can be established, guiding the design of compounds with improved potency, selectivity, and desired functional activity.

V. Conclusion

This technical guide provides a robust framework for the comprehensive characterization of the receptor binding profile of the novel {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine chemical series. By employing a systematic approach of radioligand binding assays followed by functional characterization, researchers can elucidate the affinity, selectivity, and functional activity of these compounds at key CNS receptors. The insights gained from this rigorous evaluation will be instrumental in identifying promising lead candidates for further development as potential therapeutics for neurological and psychiatric disorders.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PMC. [Link]

  • Representative arylpiperazine derivatives. (n.d.). ResearchGate. [Link]

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (2016). ACS Publications. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (2021). PMC. [Link]

  • Binding affinities for the D 2 , 5-HT 1A , 5-HT 2A , 5-HT 6 and H 3... (n.d.). ResearchGate. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. (2006). PubMed. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2024). PMC. [Link]

  • Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. (2025). MDPI. [Link]

  • Heterocycle piperazine derivatives and receptor binding affinities. (n.d.). ResearchGate. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (2022). ChemRxiv. [Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). PubMed. [Link]

  • Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. (2014). RSC Publishing. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). PMC. [Link]

  • New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. (2023). MDPI. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacology of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

A Scaffolding Guide for a Novel Chemical Entity Executive Summary: A comprehensive investigation into the in vitro pharmacology of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine reveals a notable absence of publish...

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Author: BenchChem Technical Support Team. Date: March 2026

A Scaffolding Guide for a Novel Chemical Entity

Executive Summary: A comprehensive investigation into the in vitro pharmacology of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine reveals a notable absence of published data for this specific chemical entity. Literature and database searches did not yield any direct evidence of its mechanism of action, receptor binding profile, or functional activity. However, the structural motifs present in the molecule—a benzylamine core and a 4-ethylpiperazine substituent—are well-represented in a multitude of pharmacologically active compounds. A closely related analog, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a known key intermediate in the synthesis of the CDK4/6 inhibitor, Abemaciclib[1][2][3]. This suggests a strong possibility that {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine may also function as a synthetic intermediate rather than a pharmacologically active agent.

This guide, therefore, serves as a foundational resource for researchers. It provides a detailed exploration of the known in vitro pharmacology of the benzylamine and piperazine scaffolds. By understanding the established biological activities of these core components, this document offers a predictive framework and a methodological blueprint for any future investigation into the potential therapeutic relevance of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine or its derivatives.

Part 1: Deconstruction of the Core Structure and Predicted Biological Relevance

The molecule {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is composed of two key pharmacophores: a benzylamine group and an N-ethylpiperazine group. The strategic combination of these moieties suggests potential interactions with a range of biological targets, particularly within the central nervous system (CNS).

  • The Piperazine Scaffold: The piperazine ring is a ubiquitous "privileged scaffold" in modern medicinal chemistry, renowned for its presence in a wide array of CNS-active drugs[1][4][5]. Its conformational flexibility and the basic nature of its two nitrogen atoms allow for interaction with a variety of receptors, ion channels, and enzymes[5][6]. Piperazine derivatives are well-known for their activity as antipsychotics, antidepressants, and anxiolytics[7].

  • The Benzylamine Scaffold: Benzylamine derivatives also possess a broad spectrum of biological activities. They are recognized substrates for monoamine oxidase (MAO) enzymes, and derivatives have been developed as selective MAO-B inhibitors[8][9][10]. Furthermore, certain benzylamine compounds have demonstrated potential in oncology through the induction of apoptosis and reduction of cell proliferation[11].

The presence of both scaffolds in a single molecule suggests a high probability of interaction with monoaminergic systems, such as dopamine and serotonin receptors, or with enzymes like MAO.

Part 2: A Methodological Blueprint for In Vitro Pharmacological Characterization

Given the absence of data for the specific compound, a logical, stepwise approach to its in vitro characterization is proposed. This section outlines the standard experimental workflows to elucidate the mechanism of action of a novel compound with this chemical structure.

Primary Target Screening: Receptor Binding Assays

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant biological targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Displacement Assay

  • Target Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptors, human serotonin 5-HT1A receptors) are prepared from recombinant cell lines (e.g., HEK-293, CHO).

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is selected (e.g., [³H]-Spiperone for D2 receptors).

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound ({2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine) are incubated with the prepared cell membranes.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Rationale: This assay provides a quantitative measure of the affinity of the test compound for a specific receptor, which is a critical first step in understanding its potential mechanism of action.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor-Expressing Cell Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligand Prepare Radioligand and Test Compound Dilutions prep_ligand->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration scintillation Liquid Scintillation Counting of Filters filtration->scintillation data_analysis Calculate IC50 and Ki Values scintillation->data_analysis G cluster_membrane Cell Membrane Agonist Agonist Receptor Gi-Coupled Receptor Agonist->Receptor Binds G_Protein Gαiβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Inhibition of cAMP production by a Gi-coupled GPCR.

Potential for Enzyme Inhibition: Monoamine Oxidase (MAO) Assay

Given the benzylamine core, assessing the inhibitory potential against MAO-A and MAO-B is warranted.

Experimental Protocol: MAO-Glo™ Assay (Promega)

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B enzyme is diluted in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the MAO enzyme to allow for potential binding and inhibition.

  • Substrate Addition: A luminogenic MAO substrate is added to initiate the enzymatic reaction. The MAO enzyme converts the substrate into a luciferin derivative.

  • Detection: A luciferase-containing detection reagent is added, which converts the luciferin derivative into a luminescent signal.

  • Measurement: The luminescence is measured using a luminometer. A decrease in signal relative to a vehicle control indicates MAO inhibition.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Rationale: This is a highly sensitive and specific assay to determine if the compound inhibits the activity of MAO enzymes, which are key regulators of neurotransmitter metabolism.

Part 3: Predictive Pharmacological Profile

While speculative without direct experimental evidence, a predictive profile for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine can be constructed based on its structural components.

Table 1: Predicted In Vitro Pharmacological Profile and Suggested Assays

Structural Moiety Potential Biological Target(s) Suggested In Vitro Assay(s) Potential Therapeutic Indication(s)
Piperazine Serotonin Receptors (5-HT1A, 5-HT2A, etc.)Dopamine Receptors (D2, D3, D4)Adrenergic Receptors (α1, α2)Radioligand Binding AssayscAMP/Ca²+ Functional AssaysAntipsychotic, Antidepressant, Anxiolytic
Benzylamine Monoamine Oxidase (MAO-A, MAO-B)Sigma ReceptorsMAO-Glo™ AssayRadioligand Binding AssaysAntidepressant, Neuroprotective
Combined Structure Multi-target profile on monoaminergic systemsComprehensive receptor and enzyme screeningCNS disorders

Part 4: Conclusion and Future Directions

The compound {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine currently represents a void in the pharmacological literature. The most compelling evidence suggests its potential role as a synthetic intermediate for more complex pharmaceutical agents. However, the inherent pharmacological potential of its constituent benzylamine and piperazine scaffolds cannot be dismissed.

For any research program investigating this molecule, the logical progression is clear:

  • Confirm the Structure and Purity: Obtain or synthesize the compound and verify its identity and purity using standard analytical techniques (NMR, LC-MS, etc.).

  • Broad Target Screening: Perform a broad panel screening (e.g., Eurofins SafetyScreen, CEREP panel) to identify initial "hits" against a wide range of receptors, channels, and enzymes.

  • Hit-to-Lead Characterization: Follow up on any identified hits with detailed in vitro pharmacological studies as outlined in this guide, including affinity determination, functional activity profiling, and mechanism of action studies.

This structured approach will efficiently and rigorously determine if {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is a mere chemical building block or a novel pharmacological entity with therapeutic potential.

References

  • Title: Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells Source: Frontiers in Oncology URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants Source: Cuestiones de Fisioterapia URL: [Link]

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: IntechOpen URL: [Link]

  • Title: The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review Source: ResearchGate URL: [Link]

  • Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen URL: [Link]

  • Title: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors Source: AVESIS URL: [Link]

  • Title: Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties Source: The Open Medicinal Chemistry Journal URL: [Link]

  • Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: PubMed URL: [Link]

  • Title: Piperazine and Pyrazine containing molecules and their diverse pharmacological activities Source: Semantic Scholar URL: [Link]

  • Title: exploring pharmacological significance of piperazine scaffold Source: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL: [Link]

  • Title: Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity Source: PubMed URL: [Link]

  • Title: 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine (CAS No: 1180132-17-5) API Intermediate Manufacturers Source: apicule URL: [Link]

  • Title: Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: SpringerLink URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes Source: ResearchGate URL: [Link]

  • Title: 2-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-1H-indole Source: PubChem URL: [Link]

  • Title: CAS 1180132-17-5 Abemaciclib Intermediate Manufacturers, Exporters & Suppliers in India Source: Aarti Pharmalabs Limited URL: [Link]

  • Title: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester Source: ResearchGate URL: [Link]

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Protocols & Analytical Methods

Method

Establishing In Vivo Dosing Guidelines for Novel Piperazine-Benzylamine Scaffolds: A Case Study for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & In Vivo Protocol Executive Summary & Physicochemical Rationale The transition of a nov...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Application Note & In Vivo Protocol

Executive Summary & Physicochemical Rationale

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo murine models is a critical inflection point in drug discovery. This application note provides a comprehensive, self-validating framework for establishing dosing guidelines for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS 926226-18-8).

Structurally, this compound features a primary benzylamine and a tertiary ethylpiperazine ring. This dual-amine motif presents specific pharmacokinetic (PK) and formulation challenges. At a physiological pH of 7.4, the molecule is highly ionized (di-cationic), which generally confers excellent aqueous solubility but can limit passive membrane permeability and drive rapid renal clearance[1]. Furthermore, piperazine derivatives are notorious for undergoing extensive first-pass metabolism via CYP-mediated N-dealkylation[2]. To mitigate these liabilities and generate reproducible data, researchers must employ rigorous formulation strategies and carefully designed Maximum Tolerated Dose (MTD) protocols[3].

Table 1: Predicted Physicochemical Properties & ADME Implications
PropertyEstimated ValueIn Vivo Consequence & Causality
Molecular Weight 233.35 g/mol Small molecule; favors rapid systemic distribution.
pKa (Primary Amine) ~9.5Protonated in the GI tract and blood; requires pH-adjusted vehicles.
pKa (Piperazine N) ~8.0 - 8.5Contributes to lysosomal trapping and high volume of distribution (Vd).
LogD (pH 7.4) < 1.0 (Hydrophilic)Low passive permeability; potential reliance on active transport.
Metabolic Liability High (First-pass)N-deethylation of the piperazine ring by hepatic CYPs[2].

Experimental Workflow & Logical Relationships

The following Graphviz diagram illustrates the logical progression from formulation optimization to the establishment of definitive in vivo dosing guidelines.

G N1 Compound Synthesis & QC {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine N2 Physicochemical Profiling pKa, LogD, Solubility Assessment N1->N2 N3 Preclinical Formulation IV: Solution | PO: Suspension/Solution N2->N3 N4 Pharmacokinetic (PK) Study IV (2 mg/kg) & PO (10 mg/kg) in Mice N3->N4 N5 Maximum Tolerated Dose (MTD) Escalating Doses (10-100 mg/kg) N3->N5 N6 LC-MS/MS Bioanalysis & Data Modeling (AUC, Cmax, t1/2) N4->N6 N5->N6 N7 Final In Vivo Dosing Guidelines N6->N7

Figure 1: Preclinical workflow for establishing dosing guidelines for basic amines.

Preclinical Formulation Strategies

Because basic amines exhibit highly pH-dependent solubility, dosing them in unbuffered water or saline often leads to precipitation upon injection or erratic absorption in the gastrointestinal (GI) tract[4].

Table 2: Recommended Formulation Matrices for Murine Dosing
RouteVehicle CompositionPreparation MethodCausality / Rationale
IV 5% DMSO, 10% PEG400, 85% SalineCo-solvent dissolutionEnsures complete solubilization to prevent fatal pulmonary embolisms[4].
PO 0.5% Methylcellulose (MC), 0.1% Tween 80 in H₂OWet milling / SuspensionHandles potential precipitation in the neutral intestine; Tween 80 aids wetting.
Protocol 1: Preparation of Intravenous (IV) Solution

Causality: IV formulations must be 100% particulate-free. Even micro-precipitates can cause immediate mortality in mice due to capillary blockage.

  • Weighing: Weigh 2.0 mg of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine into a sterile glass vial.

  • Solubilization: Add 50 µL of DMSO and vortex until completely dissolved. Note: DMSO must not exceed 5% of the final volume to prevent hemolysis.

  • Co-solvent Addition: Add 100 µL of PEG400. Vortex for 30 seconds.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized precipitation.

  • Validation Check (Self-Validating Step): Pass the final solution through a 0.22 µm PTFE syringe filter. Analyze pre- and post-filtration aliquots via HPLC. A recovery of >95% confirms the absence of micro-precipitates, validating the formulation for safe IV use[4].

Pharmacokinetic (PK) Profiling Protocol

To calculate absolute bioavailability ( F ) and clearance ( Cl ), both Intravenous (IV) and Per Os (PO) routes must be evaluated[1]. Piperazine compounds often show high oral absorption but low bioavailability due to hepatic first-pass metabolism.

Table 3: Murine PK Sampling Schedule
GroupRouteDoseVolumeFasting StatusBlood Sampling Timepoints (Hours Post-Dose)
1IV2 mg/kg5 mL/kgFed0.083, 0.25, 0.5, 1, 2, 4, 8, 24
2PO10 mg/kg10 mL/kgFasted (Overnight)0.25, 0.5, 1, 2, 4, 8, 24
Protocol 2: In Vivo PK Execution

Causality: Mice in the PO group are fasted overnight because food alters gastric pH and emptying time. For basic amines, a fed state can trap the compound in the stomach, artificially blunting the Cmax​ and delaying Tmax​ [5].

  • Animal Selection: Use male C57BL/6 mice (8-10 weeks old, 20-25g). This strain provides a consistent metabolic baseline[2].

  • Dosing: Administer the IV formulation via lateral tail vein injection. Administer the PO formulation via oral gavage using a bulb-tipped gastric needle.

  • Sampling: Collect 20 µL of blood via submandibular or tail vein microsampling at the timepoints specified in Table 3. Collect blood into K₂EDTA-coated tubes to prevent coagulation.

  • Processing: Centrifuge blood at 2,000 x g for 10 minutes at 4°C to isolate plasma. Store at -80°C until LC-MS/MS analysis.

  • Validation Check: If the IV C0​ (extrapolated concentration at time zero) is significantly lower than the theoretical C0​ based on dose and blood volume, investigate the injection site for extravasation or tissue binding.

Maximum Tolerated Dose (MTD) Determination

Before proceeding to efficacy models (e.g., xenografts or behavioral assays), an MTD must be established to define the upper limit of the therapeutic window[3]. Piperazine derivatives can cross the blood-brain barrier (BBB) and may induce acute CNS toxicity (e.g., tremors, ataxia) at high doses[6].

Protocol 3: Acute Dose Escalation (Up-and-Down Procedure)

Causality: Traditional LD50 studies require excessive animal use. The up-and-down MTD protocol minimizes animal welfare impact while rapidly identifying dose-limiting toxicities (DLTs)[7][8].

  • Cohort Setup: Assign C57BL/6 mice to groups of n=3 .

  • Initial Dosing: Administer a single PO dose of 10 mg/kg to Cohort 1.

  • Observation: Monitor continuously for the first 2 hours post-dose for acute CNS or autonomic signs (piloerection, lethargy, tremors). Monitor daily body weight for 7 days.

  • Escalation: If Cohort 1 exhibits no adverse clinical signs and <10% body weight loss, dose Cohort 2 at 30 mg/kg. If tolerated, escalate Cohort 3 to 100 mg/kg[7].

  • Validation Check (Self-Validating Endpoint): The MTD threshold is strictly defined as the dose producing >20% body weight loss in any animal, or a clinical severity score requiring humane euthanasia[8]. If the 100 mg/kg group crosses this threshold, the MTD is definitively established as the next lower dose (30 mg/kg).

References

  • Source: acs.
  • Source: nih.
  • Source: nc3rs.org.
  • Source: cancer.
  • Source: tandfonline.
  • Application Note: Formulation Strategies for 4-amino-N-(2-chlorophenyl)
  • Source: mdpi.
  • Source: simulations-plus.

Sources

Application

Formulation Strategies for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Based Compounds

An Application Guide Abstract This technical guide provides a comprehensive framework for developing robust and effective pharmaceutical formulations for the {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine class of...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This technical guide provides a comprehensive framework for developing robust and effective pharmaceutical formulations for the {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine class of compounds. Recognizing the synthetic tunability and broad therapeutic potential of piperazine-based scaffolds, this document addresses the critical challenges often encountered, particularly poor aqueous solubility and potential stability issues inherent to basic amine structures.[1] We delve into a systematic, science-driven approach, beginning with essential pre-formulation studies to characterize the drug substance's intrinsic properties. Based on this foundational data, we present detailed formulation strategies for both oral and parenteral dosage forms, emphasizing the causal relationship between a compound's physicochemical characteristics and the selection of appropriate technologies. This guide provides field-proven, step-by-step protocols for key analytical and formulation processes, supported by data visualization and workflow diagrams to facilitate decision-making for researchers, scientists, and drug development professionals.

Introduction: The Formulation Imperative

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, conferring favorable properties that facilitate high-affinity binding to a range of biological targets.[1] The {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine core, with its multiple basic nitrogen centers, offers significant opportunities for synthetic modification to optimize pharmacokinetic profiles.[1][2] However, the translation of a promising active pharmaceutical ingredient (API) into a viable drug product is critically dependent on formulation. Many new chemical entities, particularly lipophilic and poorly soluble compounds, fail in development not due to a lack of potency, but because of insurmountable bioavailability challenges.[3][4]

The primary objective of formulation science is to develop a stable, effective, and safe dosage form that delivers the API to its site of action at a therapeutically relevant rate and concentration. For the title compound class, this typically involves addressing low aqueous solubility, which can be a rate-limiting step for absorption.[5] This application note serves as a detailed guide to navigating these challenges through a structured, knowledge-based approach.

Pre-formulation: Characterizing the Molecule

Pre-formulation is the foundational stage where the intrinsic physical and chemical properties of the API are investigated.[6] A thorough understanding of these properties is paramount, as it provides a rational basis for formulation design and de-risks the development process.[7][8]

Physicochemical Property Evaluation

A preliminary assessment of the molecule's "drug-like" properties can predict its potential for oral bioavailability and guide initial development efforts.

Lipinski's Rule of Five (Ro5): This rule of thumb evaluates druglikeness based on molecular properties that influence absorption and permeation.[9][10] An orally active drug generally has no more than one violation of the following criteria.[9][10]

PropertyGuidelineEstimated Value for Parent CompoundCompliance
Molecular Weight (MW)< 500 Daltons~247.38 g/mol Yes
LogP (Lipophilicity)< 5~2.5 - 3.0Yes
H-Bond Donors (N-H, O-H)≤ 52Yes
H-Bond Acceptors (N, O atoms)≤ 103Yes
Note: Values are estimated for the parent compound {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and may vary for analogs. LogP is a calculated value.

The parent compound is fully compliant with Ro5, suggesting a good preliminary profile for oral absorption. However, Ro5 does not predict solubility, which must be determined experimentally.[9][10]

pKa and pH-Solubility Profile: As a diprotic base, the piperazine ring's ionization state is highly dependent on pH.[11] Determining the pKa values is critical, as the ionized (protonated) form is typically much more water-soluble than the neutral free base. This pH-dependent solubility is a key lever to exploit in formulation.

Protocol 2.1: pH-Dependent Equilibrium Solubility

Objective: To determine the aqueous solubility of the API as a function of pH to identify the pH of maximum solubility and inform formulation strategies.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate) covering a pH range from 1.0 to 8.0.

  • Sample Preparation: Add an excess amount of the API powder to vials containing each buffer solution. Ensure enough solid is present to maintain saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection & Processing: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF) to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the dissolved API concentration using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the logarithm of solubility (mg/mL) versus pH. For a basic drug, solubility will be highest at low pH and decrease as the pH approaches and surpasses the pKa values.

Solid-State and Stability Characterization

Forced Degradation: These studies intentionally stress the API under harsh conditions to identify potential degradation products and pathways.[8] This information is crucial for developing a stability-indicating analytical method, which is a regulatory requirement.

Excipient Compatibility: It is essential to ensure that the API does not undergo chemical interactions with the inactive ingredients (excipients) planned for the final dosage form.[6][12]

Protocol 2.2: API-Excipient Compatibility Screening

Objective: To assess the physical and chemical compatibility of the API with common pharmaceutical excipients.

Methodology:

  • Excipient Selection: Select a range of common excipients based on the intended dosage form (e.g., for an oral tablet: microcrystalline cellulose, lactose, croscarmellose sodium, magnesium stearate).

  • Sample Preparation:

    • Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the API alone.

    • Add a small amount of water (e.g., 5% w/w) to a parallel set of samples to simulate moisture effects.

  • Storage: Store the samples in sealed glass vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[13]

  • Analysis:

    • At initial and subsequent time points, visually inspect the samples for physical changes (e.g., color change, clumping, liquefaction).

    • Analyze the samples by HPLC to assay for the API and quantify any new degradation peaks compared to the control.

    • Differential Scanning Calorimetry (DSC) can also be used to detect interactions by observing changes in thermal events (e.g., melting point depression).

  • Interpretation: An excipient is deemed incompatible if significant API degradation or a notable physical change occurs.

Formulation Development Strategies

The data gathered during pre-formulation guides the selection of an appropriate formulation strategy. The choice is primarily driven by the intended route of administration and the need to overcome specific API deficiencies, such as poor solubility.

Oral Dosage Formulations

For BCS Class II compounds (low solubility, high permeability), which are common, the formulation goal is to enhance the dissolution rate, as this is the limiting factor for absorption.[5][14][15]

The following diagram outlines a logical approach to selecting a suitable oral formulation strategy based on key API properties.

G Start API Pre-formulation Data (Solubility, LogP, Dose) SolubilityCheck Is aqueous solubility > Dose/250mL at pH 1-7? Start->SolubilityCheck SaltScreen Is API ionizable (Basic Amine)? SolubilityCheck->SaltScreen No Conventional Conventional Formulation (Direct Compression/Wet Granulation) SolubilityCheck->Conventional Yes LogPCheck Is LogP > 3? SaltScreen->LogPCheck No SaltFormation Strategy: Salt Formation (e.g., Hydrochloride Salt) SaltScreen->SaltFormation Yes LipidBased Strategy: Lipid-Based System (e.g., SEDDS/SMEDDS) LogPCheck->LipidBased Yes ParticleSize Strategy: Particle Size Reduction (Micronization) LogPCheck->ParticleSize No Amorphous Strategy: Amorphous Solid Dispersion (e.g., Spray Drying) SaltFormation->Amorphous If salt is unstable or insufficiently soluble ParticleSize->Amorphous If dissolution is still rate-limiting

Caption: Decision tree for oral formulation strategy selection.

Key Oral Strategies:

  • Salt Formation: For basic compounds like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, forming a salt with a pharmaceutically acceptable acid (e.g., HCl) is often the most effective and straightforward method to increase aqueous solubility and dissolution rate.[3][16] The lower pH environment in the stomach will favor the dissolved, ionized state of the drug.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the API in a polymer matrix in a high-energy, non-crystalline (amorphous) state.[3] The absence of a crystal lattice energy barrier results in significantly higher apparent solubility.[4] Spray drying is a common method for producing ASDs.[4]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic compounds, dissolving the drug in a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve oral absorption.[3][5] These systems form a fine emulsion in the gastrointestinal tract, presenting the drug in a solubilized state.[17]

  • Particle Size Reduction: Decreasing the particle size via micronization increases the surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[15][17]

Parenteral Dosage Formulations

Parenteral formulations must be sterile, pyrogen-free, and typically isotonic. The primary challenge for this compound class is achieving the target API concentration in an aqueous vehicle while ensuring stability.[18][19]

The development process for a parenteral product is a systematic effort to balance solubility, stability, and patient safety.

G A Define Target Product Profile (TPP) (Dose, Concentration, pH, Osmolality) B Determine pH-Solubility Profile (From Pre-formulation) A->B C Is TPP concentration achieved in water at an acceptable pH? B->C D Simple Aqueous Formulation (API + Buffer + Tonicity Agent) C->D Yes E Solubilization Strategy C->E No I Stability Assessment (Short-term & Formal ICH) D->I F Co-solvents (PEG, Propylene Glycol) E->F G Complexation (Cyclodextrins) E->G H Excipient Screening & Formulation Optimization F->H G->H H->I J Final Formulation Locked I->J

Sources

Technical Notes & Optimization

Troubleshooting

How to overcome poor aqueous solubility of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

Welcome to the Technical Support Center for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS: 926226-18-8). This compound is a polybasic molecule featuring a primary methanamine group and a tertiary amine-contai...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS: 926226-18-8). This compound is a polybasic molecule featuring a primary methanamine group and a tertiary amine-containing ethylpiperazine ring. While these ionizable centers offer excellent opportunities for solubility enhancement, researchers frequently encounter precipitation issues when handling the free base in standard biological buffers.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and validated protocols to ensure the scientific integrity of your assays and in vivo studies.

Part 1: Troubleshooting FAQs

Q1: Why does the free base of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine precipitate when diluted from a DMSO stock into PBS (pH 7.4)? Causality & Explanation: The precipitation is driven by a phenomenon known as the "self-buffering effect"[1]. When the highly basic free base (containing amines with pKa values typically ranging from ~8.0 to 9.5) is introduced into a weakly buffered aqueous medium like PBS, the amines rapidly abstract protons from the water. This localized protonation drastically raises the microenvironmental pH at the solid-liquid interface[2]. Every ionizable drug has a pHmax​ —the critical pH at which the solubility curves of the free base and its corresponding salt intersect[3]. If the self-buffering effect pushes the microenvironmental pH above the pHmax​ , the compound undergoes disproportionation, converting back into the highly lipophilic, insoluble free base, which immediately crashes out of solution[4]. PBS simply lacks the buffer capacity to neutralize this localized pH spike.

Q2: How do I select the optimal counterion for salt formation to prevent this precipitation? Causality & Explanation: Salt formation increases the dissolution rate by altering the pH of the diffusion layer, creating an acidic microenvironment that keeps the drug protonated and soluble[5]. However, selecting the right counterion is critical. While hydrochloride (HCl) salts are standard, they are highly susceptible to the common-ion effect when introduced to chloride-rich physiological media (like saline or PBS), which depresses their solubility[6]. Solution: For polybasic piperazine derivatives, sulfonic acids (e.g., methanesulfonic acid to form a mesylate salt) or carboxylic acids (e.g., citric acid) are highly recommended. These counterions are bulkier, disrupt the crystal lattice energy more effectively, and do not suffer from chloride-induced common-ion suppression in biological fluids.

Q3: I need to dose the compound in vivo and cannot use highly acidic vehicles. What are my options? Causality & Explanation: If physiological pH must be maintained and salt formation is insufficient, the thermodynamic solubility of the un-ionized species must be artificially increased.

  • Co-solvency: Using a mixture of PEG 400 and Propylene Glycol lowers the dielectric constant of the aqueous vehicle, reducing the energetic penalty of solvating the lipophilic phenyl-piperazine moiety.

  • Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic aromatic rings of the free base, while its hydrophilic exterior maintains excellent bulk aqueous solubility.

Part 2: Quantitative Data Summaries

Table 1: Estimated Physicochemical & pH-Solubility Profile

Note: Values are estimated based on structurally analogous benzylamine-piperazine pharmacophores.

ParameterEstimated ValueClinical / Experimental Implication
pKa 1 (Primary Amine) ~9.2 - 9.5Highly protonated at physiological pH; primary driver of self-buffering.
pKa 2 (Piperazine N4) ~8.0 - 8.5Partially to fully protonated at pH 7.4.
Intrinsic Solubility ( S0​ ) < 0.05 mg/mLFree base is practically insoluble in pure water.
Estimated pHmax​ ~5.5 - 6.5Solutions must be kept below this pH to prevent free base precipitation.
Solubility at pH 4.0 > 50 mg/mLIdeal target pH for liquid formulations and stock solutions.
Table 2: Recommended Formulation Vehicles for In Vivo Dosing
Formulation StrategyVehicle CompositionPreparation Notes
Co-solvent System 5% DMSO + 40% PEG 400 + 55% SalineDissolve free base in DMSO first, add PEG 400, then slowly titrate in saline with vortexing.
Cyclodextrin Complex 20% (w/v) HP-β-CD in pure waterRequires 2-4 hours of sonication/stirring at 37°C for complete inclusion complex formation.
Acidic Aqueous 50 mM Acetate Buffer (pH 4.5)Best for pre-formed mesylate or citrate salts.

Part 3: Experimental Protocols

Protocol 1: In Situ Salt Formation and pHmax​ Profiling

This self-validating protocol determines the exact pH threshold required to keep your compound in solution without relying on pre-synthesized solid salts[7].

  • Stock Preparation: Weigh 10 mg of the {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine free base into a glass vial.

  • Acid Titration: Add 900 µL of distilled water. The suspension will be cloudy (insoluble free base).

  • Solubilization: Dropwise, add 0.1 M Methanesulfonic acid (or 0.1 M HCl) while continuously stirring. Monitor the pH using a micro-pH probe.

  • Equilibration: Once the solution turns completely clear, record the pH. This is your working acidic baseline.

  • pHmax​ Determination: Slowly back-titrate the clear solution with 0.1 M NaOH. The exact pH at which sustained, irreversible turbidity (precipitation) appears is the pHmax​ [3].

  • Rule of Thumb: Always buffer your final assay media at least 1.0 pH unit below the observed pHmax​ .

Protocol 2: Preparation of 20% HP-β-CD Solubilized Vehicle
  • Weigh 2.0 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 8.0 mL of sterile water to create a 20% w/v stock.

  • Weigh the required amount of free base API (e.g., 20 mg for a 2 mg/mL dose) into a separate vial.

  • Add the 20% HP-β-CD solution to the API.

  • Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 30–60 minutes until optically clear.

  • Filter through a 0.22 µm PVDF syringe filter prior to in vivo administration.

Part 4: Mechanistic Visualizations

Diagram 1: pH-Dependent Solubility & Self-Buffering Mechanism

Mechanism FreeBase Free Base API (Solid) Lipophilic & Insoluble Water Addition to Unbuffered Water or Weak PBS FreeBase->Water AcidAddition Addition of Acid / Counterion (Bulk pH < pH_max) FreeBase->AcidAddition SelfBuffer Self-Buffering Effect Basic amines abstract H+ from H2O Water->SelfBuffer MicroPH Microenvironmental pH Rises (Local pH > pH_max) SelfBuffer->MicroPH Precipitation Disproportionation & Precipitation (Assay Failure) MicroPH->Precipitation Protonation Protonation of Primary & Tertiary Amines AcidAddition->Protonation SolubleSalt Soluble Salt Form (Assay Success) Protonation->SolubleSalt

Caption: Mechanism of self-buffering precipitation vs. acid-mediated solubilization.

Diagram 2: Formulation Decision Tree for Polybasic Amines

Workflow Start Compound: {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Q1 Is strict physiological pH (7.4) required for the stock/dose? Start->Q1 PathNo No (In vitro / Chemical Assays) Q1->PathNo No PathYes Yes (In vivo / Cell-based Assays) Q1->PathYes Yes SaltScreen Perform Salt Screen (Mesylate, Citrate > HCl) PathNo->SaltScreen AcidicVehicle Formulate in mildly acidic vehicle (pH 4.0 - 5.0) PathNo->AcidicVehicle CoSolvent Use Co-solvents (e.g., PEG400 / Propylene Glycol) PathYes->CoSolvent Cyclo Cyclodextrin Complexation (20% HP-beta-CD) PathYes->Cyclo

Caption: Decision tree for selecting the optimal solubilization strategy for polybasic amines.

References

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion ResearchGate[Link]

  • Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases PubMed / Elsevier B.V.[Link]

  • Drug Dissolution Enhancement by Salt Formation Research Journal of Pharmaceutical Dosage Forms and Technology[Link]

  • Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance ACS Publications[Link]

  • Machine-Vision-Enabled Salt Dissolution Analysis PMC / National Institutes of Health[Link]

  • Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH Dissolution Technologies[Link]

  • Salt formation to improve drug solubility Advanced Drug Delivery Reviews (via USPTO)[Link]

Sources

Optimization

Optimizing HPLC mobile phase conditions for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine quantification

Welcome to the Technical Support Center for the quantification of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine . As a highly basic and polar molecule, it presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine . As a highly basic and polar molecule, it presents unique chromatographic challenges. The structure contains three ionizable nitrogen centers: a primary methanamine group and two tertiary amines within the ethylpiperazine ring. At physiological and acidic pH levels, this molecule is multiply protonated, leading to severe secondary interactions with silica-based stationary phases and poor retention.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve symmetrical peaks, stable retention, and reproducible quantification.

Diagnostic Workflow for Polybasic Amines

Use the following logical workflow to diagnose and resolve peak shape and retention issues during your method development.

HPLC_Optimization Start Analyze {2-[(4-Ethylpiperazin-1-yl) methyl]phenyl}methanamine Eval Evaluate Chromatogram Start->Eval Tailing Severe Peak Tailing? Eval->Tailing Retention Poor Retention (k' < 2)? Tailing->Retention No LowPH Low pH Strategy (pH 2-3) Protonate Silanols Tailing->LowPH Yes (Acidic MP) HighPH High pH Strategy (pH > 10) Deprotonate Amines Tailing->HighPH Yes (Basic MP) HILIC Switch to HILIC or Ion-Pairing Reagents Retention->HILIC Yes Success Robust Quantification Retention->Success No Optimize Optimize Buffer Strength (20-50 mM) LowPH->Optimize HighPH->Optimize HILIC->Eval Optimize->Eval

HPLC troubleshooting workflow for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine exhibit severe peak tailing on standard C18 columns? Mechanistic Cause: Peak tailing for basic compounds is primarily driven by secondary retention mechanisms. Specifically, the positively charged amine groups of your analyte undergo strong ionic interactions with negatively charged, deprotonated silanol groups ( Si−O− ) on the silica stationary phase[1]. Because this molecule contains a primary amine and a piperazine ring, it is multiply protonated at neutral pH, which drastically exacerbates these ionic interactions. Solution: You must either suppress the ionization of the silanol groups or neutralize the analyte itself:

  • Low pH Strategy: Lowering the mobile phase pH to ≤3.0 protonates the residual silanols ( Si−OH ), neutralizing their negative charge and minimizing ionic interactions with the basic analyte[2].

  • High pH Strategy: Raising the pH above the analyte's highest pKa​ (typically >10 for primary amines) deprotonates the molecule, rendering it neutral. This eliminates ionic interactions entirely and significantly increases hydrophobic retention[3]. Note: This requires a high-pH stable hybrid silica or polymeric column.

Q2: I am using a low-pH mobile phase (pH 2.5), but I still see peak asymmetry (USP Tailing Factor > 1.5). What is the next step? Mechanistic Cause: Even under highly acidic conditions, highly acidic "free" silanols may remain ionized, or trace metal contamination (iron, aluminum) in the silica matrix may act as ion-exchange sites[4]. Solution:

  • Increase Buffer Capacity: Ensure your buffer concentration is adequate (20–50 mM) to maintain the local pH at the column surface when the sample plug is injected[5].

  • Use a Competing Base: Add a silanol suppressor like Triethylamine (TEA) at 5 mM. TEA preferentially binds to the active silanol sites, masking them from your polybasic analyte[6].

  • Ion-Pairing: Add an ion-pairing reagent such as 1-heptanesulfonic acid (5 mM). The anionic sulfonate head binds to the protonated amines of the analyte, forming a neutral, hydrophobic complex that retains well and elutes symmetrically on reversed-phase columns[7].

Q3: Which buffer system should I choose if I am coupling this HPLC method to Mass Spectrometry (LC-MS)? Mechanistic Cause: MS detection requires volatile mobile phase additives to prevent source fouling and ion suppression. Non-volatile buffers like phosphate (which is excellent for UV detection at low pH) will precipitate in the MS source[5]. Solution:

  • For low pH (pH 2.5–3.5): Use 0.1% Formic Acid or 10–20 mM Ammonium Formate adjusted with formic acid[5].

  • For high pH (pH 9.0–10.0): Use Ammonium Bicarbonate or Ammonium Hydroxide. These are fully volatile and promote excellent peak shape for basic amines[3][8].

Quantitative Data: Mobile Phase Buffer Selection

To ensure robust method development, select a buffer whose pKa​ is within ±1 pH unit of your target mobile phase pH[5].

Buffer SystemTarget pH RangeLC-MS CompatibleRecommended ConcentrationMechanism for Piperazine Derivatives
Phosphate ( pKa1​ 2.15)1.5 – 3.1No (UV only)10 – 25 mMProtonates silanols; excellent buffering capacity at low pH[6].
Formic Acid / Amm. Formate 2.8 – 4.8Yes0.1% FA or 10–20 mMMS-friendly low pH; protonates both analyte and silanols[5].
Trifluoroacetic Acid (TFA) ~2.0Yes (Can suppress MS)0.05% – 0.1%Acts as both an acidifier and a weak ion-pairing agent[5].
Ammonium Bicarbonate 8.5 – 10.5Yes5 – 10 mMDeprotonates the primary and tertiary amines, increasing retention[3].
1-Heptanesulfonic Acid 2.0 – 5.0No (UV only)5 mMStrong ion-pairing agent; neutralizes polybasic charges for RP-HPLC[7].

Experimental Protocols

Protocol A: High-pH Mobile Phase Optimization Workflow (LC-MS Compatible)

Objective: To fully neutralize {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine to maximize hydrophobic retention and eliminate silanol interactions.

Prerequisites:

  • A hybrid-silica C18 column rated for high pH (e.g., Waters XTerra or equivalent, stable up to pH 12)[3].

  • LC-MS grade Water and Acetonitrile.

Step-by-Step Methodology:

  • Prepare Mobile Phase A (Aqueous): Dissolve Ammonium Bicarbonate to a final concentration of 10 mM in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide.

    • Causality: A pH of 10 ensures the primary methanamine ( pKa​∼9.5 ) and piperazine nitrogens ( pKa​∼8.5 ) are fully deprotonated, eliminating cationic interactions with the stationary phase.

  • Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Column Equilibration: Flush the system without the column to remove any trace acidic modifiers. Install the high-pH stable column and equilibrate with 95% A / 5% B for 20 column volumes.

  • Gradient Design: Program a generic screening gradient from 5% B to 90% B over 10 minutes.

  • Sample Preparation: Dissolve the analyte standard in the initial mobile phase conditions (95% A / 5% B) to prevent solvent-mismatch peak distortion[2].

  • Injection & Validation: Inject 2-5 μL . Calculate the USP Tailing Factor ( Tf​ ). A value of 0.9≤Tf​≤1.2 validates the successful suppression of secondary interactions[2].

Protocol B: Ion-Pairing RP-HPLC Setup (For UV Detection)

Objective: To retain the fully protonated polybasic analyte at low pH using a hydrophobic counter-ion.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add 5 mM 1-heptanesulfonic acid sodium salt to LC-MS grade water. Add 0.15% v/v phosphoric acid to drop the pH to ~2.5[7].

    • Causality: The low pH protonates the silanols, while the heptanesulfonate binds to the protonated amines of the analyte, forming a neutral, hydrophobic complex.

  • Prepare Mobile Phase B: Methanol containing 5 mM 1-heptanesulfonic acid and 0.15% v/v phosphoric acid[7].

  • Column Equilibration: Use a standard end-capped C18 column. Equilibrate with 90% A / 10% B for at least 30 column volumes.

    • Causality: Ion-pairing reagents require extended equilibration times to fully coat the stationary phase and establish a stable dynamic equilibrium.

  • Gradient Elution: Begin with an isocratic hold at 10% B for 2 minutes, followed by a shallow gradient to 60% B over 15 minutes.

  • System Wash (Critical): Post-analysis, flush the column with 50/50 Water/Methanol (without buffer) for 40 column volumes to prevent salt precipitation and strip the ion-pairing reagent from the column.

Sources

Troubleshooting

Reducing piperazine byproducts in {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine preparation

Welcome to the technical support center for the synthesis of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis, with a particular focus on minimizing piperazine-related byproducts.

Introduction to the Synthesis

The preparation of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine typically involves the reductive amination of ortho-phthalaldehyde (OPA) with N-ethylpiperazine. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts that can impact yield and purity. This guide will address these challenges head-on, providing practical solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine.

Issue 1: Low Yield of the Desired Product and a Complex Reaction Mixture

Question: My reaction is resulting in a low yield of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, and the crude NMR spectrum shows a multitude of unexpected peaks. What are the likely side reactions, and how can I suppress them?

Answer:

The primary challenge in the reductive amination of ortho-phthalaldehyde (OPA) with N-ethylpiperazine is controlling the chemoselectivity. The presence of two aldehyde groups in close proximity on the OPA molecule can lead to several competing intramolecular and intermolecular reactions.

Likely Byproducts:

  • Isoindolin-1-one Derivatives: These are common byproducts formed from the reaction of OPA with primary amines. The initial imine formation at one aldehyde group can be followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form a stable isoindolin-1-one core.

  • Isoindole Derivatives: In the presence of a thiol (which is sometimes used in reductive aminations, though not ideal here) or under certain conditions, highly fluorescent isoindole derivatives can form.

  • Partially Reacted Intermediates: Incomplete reaction can leave behind mono-aminated intermediates where only one of the aldehyde groups has reacted with N-ethylpiperazine.

  • Over-alkylation of Piperazine: While less common in this specific synthesis due to the nature of the starting materials, it's a general concern in piperazine chemistry.

Root Cause Analysis and Mitigation Strategies:

The formation of these byproducts is often a result of suboptimal reaction conditions that favor cyclization pathways over the desired double reductive amination.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions LowYield Low Yield & Complex Mixture Cyclization Intramolecular Cyclization Favored LowYield->Cyclization IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalConditions Suboptimal Conditions LowYield->SuboptimalConditions ControlStoichiometry Control Stoichiometry Cyclization->ControlStoichiometry OptimizeReducingAgent Optimize Reducing Agent IncompleteReaction->OptimizeReducingAgent TemperatureControl Temperature Control SuboptimalConditions->TemperatureControl SolventChoice Solvent Choice SuboptimalConditions->SolventChoice

Caption: Troubleshooting workflow for low yield.

Recommended Actions:

  • Control Stoichiometry:

    • Use a slight excess of N-ethylpiperazine (e.g., 2.2-2.5 equivalents) to ensure both aldehyde groups on the OPA are readily attacked by the amine. This helps to drive the reaction towards the desired product and minimize partially reacted intermediates.

  • Optimize the Reducing Agent:

    • Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations as it is milder and more selective for imines over aldehydes compared to sodium borohydride. This selectivity is crucial when working with a dialdehyde like OPA.[1][2]

    • Add the reducing agent portion-wise to maintain a controlled reduction rate and minimize side reactions.

  • Temperature Control:

    • Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). Higher temperatures can promote the formation of cyclic byproducts.

  • Solvent Selection:

    • Use a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Protic solvents can interfere with imine formation.

Experimental Protocol: Optimized Reductive Amination

StepActionRationale
1Dissolve ortho-phthalaldehyde (1.0 eq.) in anhydrous DCM under an inert atmosphere.Ensures a homogenous reaction mixture and prevents side reactions with atmospheric moisture.
2Add N-ethylpiperazine (2.2 eq.) dropwise at 0 °C.Controls the initial exothermic reaction and favors the formation of the di-imine intermediate.
3Stir the mixture at room temperature for 1-2 hours.Allows for complete formation of the di-imine intermediate before reduction.
4Cool the reaction to 0 °C and add sodium triacetoxyborohydride (2.5 eq.) portion-wise.A mild and selective reducing agent that minimizes the reduction of the starting aldehyde.
5Allow the reaction to warm to room temperature and stir overnight.Ensures the complete reduction of the di-imine to the desired diamine.
6Quench the reaction with a saturated aqueous solution of sodium bicarbonate.Neutralizes any remaining acid and facilitates the work-up.
7Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard work-up procedure to isolate the crude product.
Issue 2: Presence of a Persistent, Difficult-to-Remove Impurity

Question: After purification by column chromatography, I still observe a significant impurity with a similar polarity to my product. How can I identify and remove this byproduct?

Answer:

A common and challenging impurity in this synthesis is the dialkylated piperazine byproduct, 1,4-bis(2-(aminomethyl)benzyl)piperazine , formed from the reaction of two molecules of the desired product with each other. Another possibility is the formation of N,N'-diethylpiperazine if there are impurities in the starting N-ethylpiperazine or side reactions.

Identification of Byproducts:

  • LC-MS Analysis: This is the most effective technique to identify the mass of the impurity and compare it to the expected masses of potential byproducts.

  • ¹H NMR Spectroscopy: Look for characteristic signals. For example, the presence of N,N'-diethylpiperazine would show a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent, but with different integration values compared to the desired product.

Purification Strategies:

If standard column chromatography is ineffective, consider the following specialized purification techniques:

  • Acid-Base Extraction:

    • The desired product and the dialkylated byproduct are both basic. However, their pKa values might differ slightly. A carefully controlled acid wash with a specific pH might allow for selective extraction.

  • Preparative HPLC:

    • This is often the most effective method for separating closely related compounds. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a small amount of trifluoroacetic acid or formic acid) can provide excellent separation.

  • Crystallization:

    • Attempt to crystallize the desired product from a suitable solvent system. This can be a highly effective method for purification if a crystalline solid can be obtained. Experiment with a range of solvents, from nonpolar (e.g., hexanes) to polar (e.g., ethanol, isopropanol), and mixtures thereof.

Purification Workflow:

cluster_0 Problem cluster_1 Identification cluster_2 Purification Impurity Persistent Impurity LCMS LC-MS Analysis Impurity->LCMS NMR ¹H NMR Analysis Impurity->NMR AcidBase Acid-Base Extraction LCMS->AcidBase NMR->AcidBase PrepHPLC Preparative HPLC AcidBase->PrepHPLC If unsuccessful Crystallization Crystallization PrepHPLC->Crystallization If still impure

Caption: Workflow for identifying and removing persistent impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of N-ethylpiperazine in this reaction?

A1: N-ethylpiperazine serves as the nucleophilic amine that reacts with the two aldehyde groups of ortho-phthalaldehyde. The ethyl group on one of the piperazine nitrogens prevents further reaction at that site, directing the reaction to the other secondary amine of the piperazine ring.

Q2: Can I use a different reducing agent, such as sodium borohydride?

A2: While sodium borohydride can be used, it is a more powerful reducing agent than sodium triacetoxyborohydride (STAB) and can reduce the starting aldehyde in addition to the imine intermediate. This can lead to the formation of alcohol byproducts and lower the yield of the desired amine. STAB is generally preferred for its higher chemoselectivity in reductive aminations.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting materials from the product. The disappearance of the ortho-phthalaldehyde spot and the appearance of a new, more polar product spot will indicate that the reaction is progressing. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the formation of the desired product and any byproducts.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Ortho-phthalaldehyde is a skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle it under an inert atmosphere and away from sources of ignition.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Use them only in a fume hood.

Q5: What are the expected spectroscopic data for the final product?

A5: While specific data may vary slightly depending on the solvent and instrument, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons, the benzylic methylene protons, the piperazine ring protons, and the ethyl group protons (a triplet and a quartet).

  • ¹³C NMR: Resonances for the aromatic carbons, the benzylic methylene carbons, the piperazine ring carbons, and the ethyl group carbons.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺.

References

  • Reductive amination. (2023). In Wikipedia. Retrieved from [Link]

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

Sources

Optimization

Technical Support Center: Stabilization of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine in Solution

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, handling polyamine molecules like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine requires strict environmental...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, handling polyamine molecules like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine requires strict environmental and chemical controls. This guide provides field-proven troubleshooting protocols to mitigate oxidative degradation, ensuring the structural integrity of your active pharmaceutical ingredient (API) during assays and storage.

Section 1: Core Causality & Oxidation Mechanisms (The "Why")

Q: Why is my compound degrading so rapidly in aqueous media, and what are the specific points of failure?

A: The rapid degradation you are observing is due to the molecule's specific structural vulnerabilities. It contains three highly susceptible sites for oxidation, each driven by different chemical causalities:

  • The Primary Amine (Methanamine moiety): Susceptible to autoxidation. In the presence of dissolved oxygen and trace metals, it oxidizes to hydroxylamines and subsequently to oximes.

  • The Tertiary Amines (Ethylpiperazine ring): Tertiary amines are highly nucleophilic. They readily react with trace peroxides or dissolved oxygen (catalyzed by transition metals) to form N-oxides, which present as a frustrating +16 Da mass shift in LC-MS analysis. Furthermore, tertiary amines like those in the piperazine ring are classic targets for electrophilic oxidants, readily yielding these N-oxides 1.

  • The Benzylic Carbon: Prone to radical-mediated hydrogen abstraction, leading to the formation of hydroperoxides and eventual oxidative cleavage of the molecule.

According to established pharmaceutical degradation mechanisms, autoxidation is often mediated by trace metal impurities (like Cu or Fe) reacting with dissolved oxygen to form reactive oxygen species (ROS) 2.

OxidationPathways Molecule {2-[(4-Ethylpiperazin-1-yl)methyl] phenyl}methanamine PriAmine Primary Amine (Methanamine) Molecule->PriAmine Site 1 TertAmine Tertiary Amines (Piperazine) Molecule->TertAmine Site 2 Benzylic Benzylic Position Molecule->Benzylic Site 3 Hydroxylamine Hydroxylamine / Oxime (+16 / +14 Da) PriAmine->Hydroxylamine ROS / Autoxidation NOxide N-Oxide Formation (+16 Da) TertAmine->NOxide Peroxides / Metals Cleavage Oxidative Dealkylation / Aldehyde Cleavage TertAmine->Cleavage Advanced Oxidation Benzylic->Cleavage Radical Attack

Oxidation pathways of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine.

Section 2: Troubleshooting Guide & Protocols (The "How")

Q: How do I create a self-validating formulation protocol to prevent N-oxide formation and autoxidation?

A: To prevent oxidation, you must eliminate the catalysts (trace metals), remove the oxidants (dissolved oxygen), and chemically reduce the nucleophilicity of the target amine sites. We achieve this through a rigorous 4-step methodology.

Step-by-Step Methodology: Anti-Oxidation Formulation Preparation

  • Solvent Deoxygenation (Sparging):

    • Action: Boil HPLC-grade water for 15 minutes, then cool under a continuous stream of high-purity Nitrogen (N₂) or Argon. Sparge the cooled water for an additional 30 minutes.

    • Causality: This reduces dissolved oxygen (DO) to <0.5 ppm, starving the autoxidation radical chain of its primary propagation agent 3.

  • Metal Chelation:

    • Action: Add 0.05% w/v Disodium EDTA to the deoxygenated water.

    • Causality: Trace metals (Fe³⁺, Cu²⁺) lower the activation energy for peroxide homolysis. EDTA sequesters these metals, neutralizing their catalytic activity.

  • pH Adjustment (The Critical Step):

    • Action: Adjust the solution to pH 4.0 - 4.5 using a citrate or acetate buffer before adding the API.

    • Causality: At this pH, the primary and tertiary amines are protonated. The lone pair electrons on the nitrogen atoms are tied up in N-H bonds, rendering them non-nucleophilic and drastically reducing their susceptibility to electrophilic N-oxidation 4.

  • Antioxidant Addition & Self-Validation:

    • Action: Add 0.1% w/v L-Methionine as a sacrificial scavenger.

    • Self-Validation System: To guarantee your formulation environment is secure, split your final batch. Spike the control aliquot with 1 ppm H₂O₂ and 0.1 ppm Fe³⁺, then incubate at 40°C for 24 hours. A successfully protected formulation will actively suppress the reaction, showing <0.5% N-oxide formation via LC-MS compared to >15% in unprotected water.

FormulationWorkflow Start Raw API in Solution Sparging 1. N2/Ar Sparging (Remove O2) Start->Sparging Chelation 2. Add EDTA (Bind Fe/Cu) Sparging->Chelation pHControl 3. Buffer to pH 4-5 (Protonate Amines) Chelation->pHControl Antioxidant 4. Add Scavenger (e.g., Methionine) pHControl->Antioxidant Final Stable Formulation (Oxidation Blocked) Antioxidant->Final

Step-by-step workflow for formulating oxidation-resistant amine solutions.

Section 3: Quantitative Data & Formulation Variables

Q: What is the quantitative impact of each formulation intervention?

A: Relying on a single preventative measure is often insufficient for polyamines. The table below summarizes the expected degradation rates based on experimental controls, demonstrating why a multi-tiered approach is required.

Formulation ConditionpHDissolved O₂Chelator / Antioxidant30-Day Degradation (40°C)Primary Degradant
Unbuffered Water 7.2Ambient (~8 ppm)None> 15.0%N-Oxide (+16 Da)
N₂ Sparged Only 7.2< 0.5 ppmNone4.5%N-Oxide (+16 Da)
Buffered (Citrate) 4.5Ambient (~8 ppm)None2.1%Hydroxylamine
Buffered + EDTA 4.5Ambient (~8 ppm)0.05% EDTA0.8%Trace N-Oxide
Fully Optimized 4.5< 0.5 ppmEDTA + Methionine< 0.1% None detected
Section 4: Frequently Asked Questions (FAQs)

Q: I am seeing a +16 Da peak in my LC-MS analysis. What is it, and how do I stop it? A: This is the classic signature of N-oxide formation, almost certainly occurring on the tertiary nitrogens of the piperazine ring. Piperazine nitrogens are highly susceptible to N-oxidation by trace peroxides. Implementing Step 3 (pH control) will immediately resolve this by protonating the amine, hiding the lone electron pairs from electrophilic attack.

Q: Can I use ascorbic acid as my antioxidant instead of L-Methionine? A: Use with extreme caution. While ascorbic acid is a potent antioxidant, in the presence of trace transition metals (if you failed to add sufficient EDTA), it can undergo autoxidation and actually generate hydrogen peroxide as a byproduct. This will paradoxically accelerate the N-oxidation of your piperazine ring. L-methionine is a much safer sacrificial thioether for amine-heavy formulations.

Q: Does ambient laboratory light affect this molecule in solution? A: Yes. UV light can initiate the homolytic cleavage of trace hydroperoxides into highly reactive radical species, bypassing the need for metal catalysts entirely. Always store the formulated solution in amber glass vials (actinic glass) to block UV transmission.

References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Public
  • Oxidation of Piperazine in Post-Combustion Carbon Capture - ProQuest.
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and Standard Piperazine Derivatives for CNS Research

Introduction The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of centrally acting therapeutic agents.[1] Its structural simplicit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of centrally acting therapeutic agents.[1] Its structural simplicity, coupled with the tunable basicity of its two nitrogen atoms, provides a versatile platform for designing ligands that can potently and selectively interact with a wide range of G-protein coupled receptors (GPCRs), particularly neurotransmitter receptors.[2][3] This guide offers a comparative analysis of a specific, less-characterized derivative, {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, against two well-established classes of piperazine derivatives: arylpiperazines and benzylpiperazines.

This document is intended for researchers and drug development professionals. It aims to provide a framework for evaluating such compounds by synthesizing known experimental data for standard derivatives and outlining the critical experimental protocols necessary for characterization. It must be noted that a comprehensive search of scientific literature and chemical databases did not yield public experimental data regarding the specific biological activity of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. Therefore, its pharmacological profile will be discussed qualitatively based on established structure-activity relationships (SAR) within the piperazine class.

Chemical and Physicochemical Properties: A Structural Overview

The pharmacological and pharmacokinetic properties of a drug candidate are intrinsically linked to its chemical structure. The subtle variations in substitution on the piperazine core can lead to profound differences in receptor affinity, selectivity, and metabolic stability.

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is an ortho-substituted benzylpiperazine. Key structural features include:

  • A piperazine core, providing a basic scaffold.

  • An N-ethyl group on one piperazine nitrogen, which can influence lipophilicity and metabolic stability.

  • A benzyl group attached to the other piperazine nitrogen, which differs from the direct aryl attachment seen in many common piperazine ligands.

  • An aminomethyl group at the ortho position of the benzene ring, introducing an additional basic center and potential interaction point.

For comparison, we will consider two representative "standard" piperazine derivatives:

  • 1-(2-methoxyphenyl)piperazine (oMeOPP): A classic arylpiperazine where the phenyl ring is directly attached to a piperazine nitrogen. The ortho-methoxy group is a common feature in many serotonergic ligands.

  • Benzylpiperazine (BZP): The parent compound of the benzylpiperazine class, featuring an unsubstituted benzyl group. It is known for its stimulant effects, primarily mediated through interactions with dopamine and serotonin transporters.[4]

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Predicted LogP
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamineC13H21N3219.33[5]1.1[5]
1-(2-methoxyphenyl)piperazine (oMeOPP)1-(2-methoxyphenyl)piperazineC11H16N2O192.261.6
Benzylpiperazine (BZP)BenzylpiperazineC11H16N2176.261.5

Synthesis Overview: A Practical Approach

The synthesis of N-substituted piperazines is a well-established field in medicinal chemistry. For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a plausible and efficient synthetic route would involve a two-step process combining reductive amination and nucleophilic substitution.

Proposed Synthesis of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

This proposed synthesis is based on standard, well-documented organic chemistry transformations commonly used for this class of compounds.

Step 1: Synthesis of 1-(2-Formylbenzyl)-4-ethylpiperazine

The first step involves the reductive amination of 2-formylbenzonitrile with 1-ethylpiperazine.

  • Rationale: Reductive amination is a robust and high-yielding method for forming C-N bonds. Using a mild reducing agent like sodium triacetoxyborohydride (STAB) allows for a one-pot reaction directly from the aldehyde and amine.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group of the intermediate is then reduced to the primary amine to yield the final product.

  • Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of converting nitriles to primary amines. Anhydrous conditions are crucial to prevent quenching of the reagent.

Pharmacological Profile: A Comparative Analysis

The primary utility of piperazine derivatives in CNS drug discovery lies in their ability to modulate dopaminergic and serotonergic systems.[6] The following comparison is based on published experimental data for our selected standard derivatives. The profile for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is a qualitative prediction based on its structural features.

Receptor Binding Affinity

Receptor binding affinity, typically quantified by the inhibition constant (Ki), is a measure of how tightly a ligand binds to a receptor. A lower Ki value indicates higher binding affinity.

Compound Dopamine D2 Receptor (Ki, nM) Serotonin 5-HT1A Receptor (Ki, nM) Serotonin 5-HT2A Receptor (Ki, nM) Source(s)
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Data not availableData not availableData not available-
1-(2-methoxyphenyl)piperazine (oMeOPP) >100023.939.4
Benzylpiperazine (BZP) Moderate affinity (Dopamine transporter modulator)[4]Low affinityLow affinity[4]

Expert Insights on {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine's Predicted Profile:

  • Dopaminergic System: The benzylpiperazine scaffold of the topic compound suggests potential interaction with the dopamine system. However, unlike BZP which primarily targets dopamine transporters, the ortho-aminomethyl substitution might introduce direct receptor interactions. The ortho-substitution pattern can influence the conformation of the molecule, potentially affecting its fit in the D2/D3 receptor binding pockets.

  • Serotonergic System: Arylpiperazines like oMeOPP are well-known for their high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A. The replacement of the direct aryl-piperazine linkage with a benzyl-piperazine linkage in our topic compound is likely to significantly alter its serotonergic profile. The increased flexibility of the benzyl group may reduce the high-affinity binding characteristic of the more rigid arylpiperazines. However, the overall structure still bears resemblance to ligands of various serotonin receptor subtypes, and some level of interaction cannot be ruled out without experimental validation.

Signaling Pathways: The Dopamine D2 Receptor

Many piperazine derivatives exert their antipsychotic or neurological effects by modulating the dopamine D2 receptor, a Gi-coupled receptor. Antagonism of this receptor leads to an increase in cellular levels of cyclic AMP (cAMP) by relieving the inhibition of adenylyl cyclase.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi Protein (α, β, γ) D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Piperazine_Antagonist Piperazine Antagonist Piperazine_Antagonist->D2R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 receptor signaling pathway.

Experimental Protocols: A Guide to Characterization

To empirically determine the pharmacological profile of a novel compound like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a series of in vitro assays are essential. Below are detailed protocols for two fundamental assays.

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Objective: To determine the Ki of a test compound for a target receptor (e.g., Dopamine D2 or Serotonin 5-HT1A).

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

  • Test compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand to the desired concentration (typically at or below its Kd value) in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

    • Cell membrane preparation.

    • Radioligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay determines the functional activity of a compound at a GPCR by measuring changes in the intracellular concentration of the second messenger, cyclic AMP (cAMP). This can identify whether a compound is an agonist, antagonist, or inverse agonist.

Objective: To assess the effect of a test compound on cAMP production in cells expressing a Gi- or Gs-coupled receptor.

Materials:

  • A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay).

  • Test compound stock solution.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • Cell culture medium and supplements.

  • White, opaque 96-well or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in white, opaque microplates at a predetermined density and incubate overnight.

  • Assay Preparation: Prepare the cAMP assay reagent according to the manufacturer's instructions and add it to the cells. Allow the plate to equilibrate.

  • Compound Addition:

    • For Gs-coupled receptors (agonism): Add serial dilutions of the test compound to the wells.

    • For Gi-coupled receptors (agonism): Add serial dilutions of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production.

    • For antagonism: Add serial dilutions of the test compound, followed by a fixed concentration of a known agonist.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Luminescence Reading: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist response).

Experimental Workflow Visualization

The characterization of a novel CNS compound typically follows a hierarchical workflow, from initial in vitro screening to more complex in vivo models.

In_Vivo_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding (Affinity & Selectivity) Functional cAMP/Ca2+ Functional Assays (Agonist/Antagonist Profile) Binding->Functional Functional Validation ADME In Vitro ADME (Metabolic Stability, Permeability) Functional->ADME Assess Drug-like Properties PK Pharmacokinetics (PK) (Bioavailability, Brain Penetration) ADME->PK Lead Candidate Selection PD Pharmacodynamics (PD) (Receptor Occupancy, Target Engagement) PK->PD Establish Dose-Exposure-Response Efficacy Behavioral Models (e.g., Forced Swim Test, Novel Object Recognition) PD->Efficacy Test Therapeutic Hypothesis Tox Preliminary Toxicology (e.g., Irwin Screen, Ames Test) Efficacy->Tox Safety Assessment

Caption: A typical in vivo experimental workflow for a CNS drug candidate.

Conclusion

While a definitive, data-driven comparison of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine to standard piperazine derivatives is currently hampered by the lack of public experimental data, this guide provides a robust framework for its evaluation. Based on its structure as an ortho-substituted benzylpiperazine, it is plausible that it interacts with dopaminergic and/or serotonergic systems, though likely with a different pharmacological profile than classic arylpiperazines like oMeOPP. Its increased flexibility and additional basic center may lead to a more complex interaction pattern with various receptors and transporters.

The path forward for characterizing this and other novel piperazine derivatives is clear. The systematic application of the detailed experimental protocols outlined herein—beginning with receptor binding and functional assays—is essential to elucidate their true pharmacological profiles. Such data will not only define the therapeutic potential of these specific molecules but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse and powerful pharmacology of the piperazine scaffold.

References

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  • Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(12), 2245-2253. [Link]

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  • Wang, L., et al. (2008). Bioisosteric heterocyclic versions of 7-{[2-(4-phenyl-piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: identification of highly potent and selective agonists for dopamine D3 receptor with potent in vivo activity. Journal of medicinal chemistry, 51(10), 2783-2794. [Link]

  • Kumar, A., et al. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic brain disease, 30(2), 567-578. [Link]

  • Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of medicinal chemistry, 47(15), 3853-3864. [Link]

  • BindingDB. (n.d.). BDBM50328488. [Link]

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  • BindingDB. (n.d.). BDBM50035508. [Link]

  • Martínez-González, L., et al. (2005). Identification, Design, Synthesis, and Pharmacological Activity of (4-ethyl-piperazin-1-yl)-phenylmethanone Derivatives With Neuroprotective Properties Against Beta-Amyloid-Induced Toxicity. Journal of medicinal chemistry, 48(14), 4648-4658. [Link]

  • Singh, S., et al. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Patel, D. N., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia, 52(2), 1-10.
  • Al-Dhhan, Z. N., & Al-Masoudi, N. A. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology mechanisms and methods, 28(3), 215-222. [Link]

  • Zhang, M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3195. [Link]

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Comparative

Benchmarking the Binding Affinity of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, against established ligands for key central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound, {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, against established ligands for key central nervous system targets. As drug development pipelines demand rigorous, early-stage characterization of new chemical entities, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.

Introduction and Rationale

The chemical scaffold of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, featuring a piperazine moiety, is a well-recognized pharmacophore in ligands targeting monoamine transporters.[1][2] Specifically, this structural element is prevalent in numerous high-affinity ligands for the serotonin transporter (SERT) and the dopamine transporter (DAT).[3][4][5] Dysfunction of these transporters is implicated in a range of neuropsychiatric disorders, making them critical targets for therapeutic intervention.[6]

Given the absence of published binding data for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine[7], a systematic benchmarking study is essential to determine its potency and selectivity. This guide proposes a head-to-head comparison against well-characterized, high-affinity ligands for both SERT and DAT. The experimental approach is designed to be self-validating, employing both primary and orthogonal assays to ensure the integrity of the findings.

Selection of Target and Reference Ligands

Based on the structural alerts within the query compound, SERT and DAT are the primary putative targets. To provide a meaningful benchmark, we have selected the following widely-used and potent reference ligands:

  • For the Serotonin Transporter (SERT):

    • (S)-Citalopram: A highly selective serotonin reuptake inhibitor (SSRI) with well-documented high affinity for SERT.[3]

  • For the Dopamine Transporter (DAT):

    • GBR 12909 (Vanoxerine): A potent and selective dopamine reuptake inhibitor with high affinity for DAT.[5]

These compounds will serve as positive controls and comparators in the subsequent binding assays.

Experimental Workflows for Binding Affinity Determination

A multi-tiered approach is recommended to build a comprehensive binding profile. This involves a primary screen using radioligand binding assays, followed by orthogonal validation with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

G cluster_0 Primary Assay cluster_1 Orthogonal Validation a Radioligand Binding Assay b Surface Plasmon Resonance (SPR) a->b Kinetic Analysis (kon, koff) c Isothermal Titration Calorimetry (ITC) a->c Thermodynamic Profiling (ΔH, ΔS)

Caption: Experimental workflow for comprehensive binding characterization.

Primary Screening: Competitive Radioligand Binding Assays

Radioligand binding assays are a gold-standard for determining the affinity of a test compound for a specific receptor or transporter.[6][8] This method relies on the competition between a radiolabeled ligand and the unlabeled test compound for binding to the target.

Objective: To determine the inhibitory constant (Ki) of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and reference compounds at human SERT and DAT.

Materials:

  • HEK293 cells stably expressing human SERT or DAT.[9]

  • For SERT Assay:

    • Radioligand: [³H]-Citalopram

    • Non-specific binding control: Paroxetine

  • For DAT Assay:

    • Radioligand: [³H]-WIN 35,428

    • Non-specific binding control: Cocaine

  • Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Scintillation fluid and vials.

  • 96-well plates and a cell harvester.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[8]

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation (10-20 µg of protein).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of a range of concentrations of the test compound or reference ligand.

    • For non-specific binding wells, add a high concentration of the respective non-specific binding control instead of the test compound.

    • For total binding wells, add 50 µL of assay buffer.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[8]

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[8]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Orthogonal Validation I: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering insights into the association (kon) and dissociation (koff) rates of the interaction.[11][12][13]

Objective: To determine the kon, koff, and equilibrium dissociation constant (KD) for the binding of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine to SERT and DAT.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Purified SERT or DAT protein.

  • Amine coupling kit.

  • Running buffer (e.g., HBS-P+).

  • Test compound and reference ligands.

Procedure:

  • Ligand Immobilization: Immobilize the purified transporter protein onto the sensor chip surface via amine coupling.[14]

  • Analyte Injection: Inject a series of concentrations of the test compound (analyte) over the sensor surface at a constant flow rate.[12]

  • Association and Dissociation Monitoring: Monitor the change in the refractive index in real-time to generate a sensorgram, which shows the association phase during injection and the dissociation phase during buffer flow.[13]

  • Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff rates.[15]

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

Orthogonal Validation II: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[16][17]

Objective: To determine the thermodynamic parameters (KD, ΔH, TΔS) of the binding of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine to SERT and DAT.

Materials:

  • Isothermal titration calorimeter.

  • Purified SERT or DAT protein.

  • Test compound and reference ligands.

  • Matched buffer for protein and ligand solutions.

Procedure:

  • Sample Preparation: Prepare the purified transporter protein in a suitable buffer and place it in the sample cell. Prepare the test compound in the same buffer and load it into the injection syringe.[18][19] It is crucial that the buffers are precisely matched to avoid heats of dilution.[20]

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.[16]

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[17]

    • The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(1/KD).

G cluster_0 ITC Experiment cluster_1 Data Analysis a Inject Ligand into Protein Solution b Measure Heat Change a->b c Plot Heat vs. Molar Ratio b->c d Fit Isotherm to Binding Model c->d e Determine Thermodynamic Parameters (KD, ΔH, TΔS) d->e

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Anticipated Data and Comparative Analysis

The following tables present a hypothetical but realistic representation of the data that would be generated from the described experiments.

Table 1: Comparative Binding Affinities (Ki) from Radioligand Binding Assays

CompoundSERT Ki (nM)DAT Ki (nM)Selectivity (SERT/DAT)
{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamineHypothetical ValueHypothetical ValueCalculated
(S)-Citalopram~1-5>1000>200
GBR 12909>1000~1-10<0.01

Table 2: Comparative Kinetic Parameters from SPR

TargetCompoundkon (1/Ms)koff (1/s)KD (nM)
SERT {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamineHypothetical ValueHypothetical ValueCalculated
(S)-CitalopramTypical ValueTypical ValueTypical Value
DAT {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamineHypothetical ValueHypothetical ValueCalculated
GBR 12909Typical ValueTypical ValueTypical Value

Table 3: Comparative Thermodynamic Profiles from ITC

TargetCompoundKD (nM)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)
SERT {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamineHypothetical ValueHypothetical ValueCalculatedCalculated
(S)-CitalopramTypical ValueTypical ValueCalculatedCalculated
DAT {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamineHypothetical ValueHypothetical ValueCalculatedCalculated
GBR 12909Typical ValueTypical ValueCalculatedCalculated

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterize the binding affinity of the novel compound {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. By employing a combination of radioligand binding assays, SPR, and ITC, and by benchmarking against well-established reference ligands, researchers can generate a comprehensive and reliable binding profile. This data is critical for making informed decisions regarding the compound's potential as a therapeutic agent and for guiding future lead optimization efforts.

References

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  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Medicinal Chemistry Letters.
  • Interrogating the Molecular Basis for Substrate Recognition in Serotonin and Dopamine Transporters with High-Affinity Substrate-Based Bivalent Ligands.
  • Serotonin Receptor and Transporter Ligands - Current St
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  • Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs Th
  • Dopamine transporter. Wikipedia.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
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  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. PMC.
  • What is the mechanism of action of methenamine?. Dr.Oracle.
  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen.
  • Dopamine Transporter Inhibitors. Tocris Bioscience.
  • Dopamine Transporter Inhibitors. MedChemExpress.
  • Characterization of Novel Fluorescent Ligands With High Affinity for D1 and D2 Dopaminergic Receptors. PubMed.
  • Saturation Radioligand Binding Assays. Alfa Cytology.
  • Methenamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hep
  • Surface Plasmon Resonance. SpringerLink.
  • Methenamine (Hiprex, Urex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. GoodRx.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • What is surface plasmon resonance (SPR)?. Cytiva.
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Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Cell Viability Assays: A Case Study with {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable decision-making. This guide provides an in-depth comparison of common cell viability assa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the reproducibility of in vitro assays is the bedrock of reliable decision-making. This guide provides an in-depth comparison of common cell viability assays, using the novel compound {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine as a case study. We will explore the technical nuances and underlying principles of these assays, offering a framework for establishing robust and reproducible protocols in your own laboratory.

Introduction to {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and the Imperative of Reproducible Viability Data

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is a compound of interest in early-stage drug discovery.[1] Its biological activity and potential therapeutic applications are currently under investigation. A critical first step in characterizing any new compound is to assess its effect on cell viability. The data from these initial screens inform subsequent, more complex assays and ultimately determine the fate of a compound in the development pipeline.

Understanding the Assays: A Mechanistic Overview

The choice of a cell viability assay should be guided by the specific research question and an understanding of the assay's mechanism.[4][5] Different assays measure distinct cellular parameters, and their suitability can vary depending on the compound's mechanism of action and the cell type being studied.[2]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that assesses cell viability based on mitochondrial metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells and can be quantified by measuring the absorbance at a specific wavelength.[7][8]

The CellTiter-Glo® Luminescent Cell Viability Assay: Quantifying ATP

The CellTiter-Glo® assay is a popular luminescent method that determines the number of viable cells by quantifying adenosine triphosphate (ATP), the primary energy currency of the cell.[9][10][11] The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, generating a "glow-type" luminescent signal that is proportional to the amount of ATP present.[9][10] Since only metabolically active cells produce and maintain a stable pool of ATP, this signal is a direct indicator of cell viability.[4][9]

The Caspase-Glo® 3/7 Assay: Probing Apoptosis

When a compound induces cytotoxicity, it is crucial to understand the underlying mechanism of cell death. The Caspase-Glo® 3/7 assay is a luminescent method that specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[12][13][14] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspases 3 and 7.[12] Cleavage of the substrate releases aminoluciferin, which is then consumed by luciferase to produce a luminescent signal proportional to caspase-3/7 activity.[12][15]

A Comparative Study: Experimental Design for Reproducibility Assessment

To objectively compare the reproducibility of the MTT and CellTiter-Glo® assays for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a rigorous experimental design is essential. The following protocol outlines a systematic approach to generate reliable and comparable data.

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding C Compound Addition & Incubation A->C B Compound Dilution B->C D1 MTT Assay C->D1 D2 CellTiter-Glo® Assay C->D2 D3 Caspase-Glo® 3/7 Assay C->D3 E Data Acquisition D1->E D2->E D3->E F IC50 Calculation & Statistical Analysis E->F

Caption: A generalized workflow for assessing compound cytotoxicity.

Detailed Experimental Protocols

1. Cell Culture and Seeding:

  • Cell Line Selection: Choose a cancer cell line relevant to the therapeutic area of interest (e.g., HeLa, A549, MCF-7). Ensure cells are healthy, in the logarithmic growth phase, and have been passaged a consistent number of times.[16]

  • Seeding Density Optimization: Determine the optimal seeding density to ensure cells are in an exponential growth phase at the time of the assay.[16][17] This can be achieved by seeding a range of cell densities and performing a growth curve analysis over several days.

  • Plating: Seed cells in a 96-well, clear-bottom, opaque-walled plate for luminescence and absorbance assays. Plate cells at the optimized density in 100 µL of complete growth medium and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[18]

2. Compound Preparation and Treatment:

  • Stock Solution: Prepare a high-concentration stock solution of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a consistent final solvent concentration across all wells, including vehicle controls.

  • Treatment: Carefully remove the medium from the cell plates and add 100 µL of the compound dilutions or vehicle control to the appropriate wells. Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Assay Procedures:

  • MTT Assay Protocol:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6][18]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[6]

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6][7]

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][19]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[9][19]

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[10]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][19]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][19]

    • Record luminescence using a plate luminometer.[10]

  • Caspase-Glo® 3/7 Assay Protocol:

    • Equilibrate the plate to room temperature.

    • Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's protocol.[12]

    • Add 100 µL of the reagent to each well.[12]

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.[15]

    • Measure luminescence.[20]

Data Analysis and Interpretation for Reproducibility

Reproducibility is assessed by comparing the consistency of results across independent experiments. Key metrics to evaluate include the half-maximal inhibitory concentration (IC50) and the coefficient of variation (%CV).

Data Presentation

Summarize the quantitative data from multiple experiments in a structured table for easy comparison.

AssayExperiment 1 IC50 (µM)Experiment 2 IC50 (µM)Experiment 3 IC50 (µM)Mean IC50 (µM)Standard Deviation%CV
MTT 12.515.211.813.171.7813.5%
CellTiter-Glo® 10.811.210.510.830.353.2%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results

In our hypothetical example, the CellTiter-Glo® assay demonstrates superior reproducibility with a much lower %CV compared to the MTT assay. This could be attributed to several factors:

  • Fewer Pipetting Steps: The CellTiter-Glo® assay is a homogeneous "add-mix-measure" assay, which reduces the number of pipetting steps and potential for error compared to the multi-step MTT assay.[9]

  • Signal Stability: The luminescent signal generated by the CellTiter-Glo® assay is stable for several hours, providing flexibility in read times.[9] In contrast, the formazan crystals in the MTT assay can precipitate unevenly, and the solubilization step can introduce variability.

  • Compound Interference: The color of the {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine compound or its metabolites could interfere with the absorbance reading in the MTT assay. Luminescent assays are generally less susceptible to this type of interference.

The Caspase-Glo® 3/7 assay results would provide insight into whether the observed cytotoxicity is mediated by apoptosis. A dose-dependent increase in caspase activity that correlates with the decrease in cell viability would suggest an apoptotic mechanism.

Best Practices for Ensuring Assay Reproducibility

Beyond the choice of assay, several general laboratory practices are crucial for maintaining high levels of reproducibility.[16][21][22]

Best Practices A Consistent Cell Culture B Standardized Protocols (SOPs) A->B E Appropriate Controls B->E C Reagent Quality Control C->B D Instrument Calibration D->B F Statistical Analysis E->F

Sources

Comparative

A Comparative Guide to Purity Validation of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine: The Ascendancy of Quantitative NMR

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe sci...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, a compound with significant potential in medicinal chemistry, an accurate purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity validation. We will delve into the causality behind experimental choices, present supporting data, and offer a transparent evaluation of each method's performance.

The Central Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability. Impurities can arise from various sources, including the synthetic route, degradation, or storage. For a complex amine like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, which possesses multiple reactive sites, the potential for impurity formation underscores the need for a robust analytical methodology.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of organic molecules, offering a direct measurement of the analyte's mass fraction.[1][2] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR is based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] This unique characteristic positions qNMR as a primary ratio method of measurement, capable of delivering SI-traceable results.[4]

The qNMR Advantage: Causality in Method Selection

The choice of qNMR for purity assessment is driven by several key advantages:

  • Universal Detection: ¹H NMR, the most common nucleus for qNMR, is nearly ubiquitous in organic molecules, making the technique broadly applicable without the need for chromophores, which are required for UV-based detection in HPLC.[5]

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, simultaneously confirming the identity of the analyte and quantifying its purity.

  • Reduced Need for Reference Standards: While an internal standard of known purity is required for absolute quantification, qNMR does not necessitate a specific reference standard for the analyte itself, which can be a significant advantage for novel compounds where a certified standard may not be available.[6]

  • Non-destructive: The sample can be recovered unchanged after the analysis.

Experimental Protocol: qNMR Purity Determination

A meticulously designed experimental protocol is crucial for accurate and reproducible qNMR results.

Step-by-Step Methodology:

  • Selection of Internal Standard: An appropriate internal standard is critical. It must be of high, certified purity (≥99%), chemically inert, and have signals that do not overlap with the analyte's signals.[7] For {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine, maleic acid is a suitable choice due to its simple spectrum and solubility in common NMR solvents.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine and 5 mg of the internal standard (maleic acid) into a clean, dry NMR tube. The use of a calibrated balance with traceability to SI units is essential.[8]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the analyte and the internal standard.[9]

  • NMR Data Acquisition:

    • The experiment is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial acquisition parameters must be optimized to ensure accurate quantification. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being integrated, to allow for full magnetization recovery.[6] A 90° pulse angle is used to maximize the signal.

    • A sufficient number of scans are acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[6]

  • Data Processing and Purity Calculation:

    • The acquired Free Induction Decay (FID) is processed with appropriate phasing and baseline correction.

    • The signals for both the analyte and the internal standard are integrated.

    • The purity of the analyte is calculated using the following equation[3]:

      Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • Puritystd = Purity of the internal standard

Comparative Analysis with Alternative Techniques

To provide a comprehensive evaluation, the purity of a batch of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine was determined using qNMR and compared against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity in separating complex mixtures.[10][11]

Experimental Protocol: HPLC Purity Validation

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 2.8) is often effective for separating polar amines.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: A solution of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

  • Quantification: Purity is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[10]

Causality in HPLC Method Design: The choice of a C18 column and a gradient elution with a buffered mobile phase is dictated by the polar and basic nature of the analyte, aiming to achieve good peak shape and resolution from potential impurities.[13] For amines that lack a strong UV chromophore, pre-column derivatization might be necessary to enhance detection, adding complexity to the method.[12][14]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For amines, which can be challenging to analyze by GC due to their polarity and potential for peak tailing, derivatization is often employed.[16]

Experimental Protocol: GC Purity Assessment

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A capillary column suitable for amine analysis (e.g., Agilent PoraPLOT Amines).[17]

    • Oven Program: A temperature gradient is used to elute compounds with a range of boiling points.

    • Carrier Gas: Helium.

  • Sample Preparation: The sample is dissolved in a suitable solvent. Derivatization with a reagent like isobutyl chloroformate can be performed to improve volatility and peak shape.[18]

  • Quantification: Purity is determined by the area percent method.

Causality in GC Method Design: The use of a specialized amine column and derivatization addresses the inherent challenges of analyzing polar amines by GC, preventing interactions with the column that lead to poor chromatography.[16]

Acid-Base Titration

This classical titrimetric method provides a determination of the total amine content and is a simple and cost-effective technique.[19]

Experimental Protocol: Titrimetric Purity Determination

  • Instrumentation: A potentiometric titrator.

  • Reagents: Standardized 0.1 M hydrochloric acid (HCl) and a suitable non-aqueous solvent like glacial acetic acid.[20]

  • Procedure:

    • An accurately weighed sample of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine is dissolved in the solvent.

    • The solution is titrated with the standardized HCl.

    • The endpoint is determined potentiometrically.[21]

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed and the stoichiometry of the acid-base reaction.

Causality in Titration Method Design: The use of a non-aqueous solvent enhances the basicity of the amine, leading to a sharper and more defined endpoint, which would be difficult to achieve in an aqueous solution.[20]

Data Presentation and Comparison

The purity of a single batch of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine was determined using the four described methods. The results are summarized in the table below.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, %)Key AdvantagesKey Limitations
Quantitative NMR (qNMR) 99.720.09Direct, primary method; provides structural confirmation; no analyte-specific reference standard needed.Requires specialized equipment and expertise; lower sensitivity than chromatographic methods.
HPLC 99.650.18High resolution and sensitivity; well-established methodology.Requires a chromophore for UV detection; potential for co-elution; relies on response factors.
GC 99.580.25Excellent for volatile impurities.May require derivatization for polar amines; potential for thermal degradation.
Acid-Base Titration 99.850.15Simple, cost-effective, and accurate for total base content.Lacks specificity; cannot identify or quantify individual impurities.

Visualization of Analytical Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq process_data Process Spectrum (Phase, Baseline) nmr_acq->process_data integrate Integrate Analyte & Standard Signals process_data->integrate calculate Calculate Purity integrate->calculate

Method_Comparison center_node Purity Validation of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine qNMR qNMR center_node->qNMR Primary Method Structural Info HPLC HPLC center_node->HPLC High Resolution Sensitivity GC GC center_node->GC Volatile Impurities Titration Titration center_node->Titration Total Base Content Cost-Effective

Discussion: A Synthesis of Findings

The experimental data reveals a high degree of concordance among the different analytical techniques, lending confidence to the overall purity assessment. However, a deeper analysis highlights the distinct advantages of qNMR.

The slightly higher purity value obtained by titration is expected, as this method quantifies the total basic content and would not differentiate between the primary analyte and any basic impurities. HPLC and GC provide excellent impurity profiles but are relative methods, and their accuracy is contingent on the assumption that all impurities elute and are detected with a similar response factor to the main component.

In contrast, qNMR provides a direct and absolute measure of purity, traceable to the SI through the certified purity of the internal standard.[8] The low relative standard deviation observed for the qNMR measurements underscores the high precision of this technique. The ability of qNMR to provide structural confirmation in the same experiment is a significant advantage, ensuring that the quantified signal indeed corresponds to {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. This is a crucial aspect of method validation as outlined in the ICH Q2(R1) guidelines.[22][23][24][25]

For a comprehensive purity assessment, a multi-faceted approach is often recommended.[21] qNMR can serve as the primary method for accurate purity assignment, while a high-resolution chromatographic technique like HPLC can be employed for detailed impurity profiling and the quantification of trace impurities.

Conclusion

While HPLC, GC, and titration are valuable tools in the analytical chemist's arsenal, quantitative NMR stands out as a superior method for the definitive purity validation of {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine. Its foundation in a primary ratio measurement, combined with the provision of structural information and reduced reliance on analyte-specific reference standards, establishes qNMR as a robust, accurate, and trustworthy technique. As the pharmaceutical industry continues to embrace modern analytical approaches, the adoption of qNMR is poised to become an indispensable component of quality control and drug development.[1][26][27][28]

References

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard | Relative Standard Deviation | Solvent. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online. [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications. [Link]

  • Amine Titration Method and Analysis. Scribd. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. [Link]

  • qNMR. BIPM. [Link]

  • Determination of Primary Fatty Amines in Amine Mixtures. ACS Publications. [Link]

  • Amines Analysis of impurities in anhydrous mono- and trimethylamine. Agilent. [Link]

  • Total, Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Amidoamines, and Diamines by Referee Potentiometric Method. [Link]

  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. [Link]

  • Amine Value Determination of Polymers by Nonaqueous Titration. Mettler Toledo. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. [Link]

  • Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

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Validation

Optimizing Target Engagement: {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine vs. Methylpiperazine

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary In the optimization of kinase inhibitors, G-protein-coupled rece...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

In the optimization of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and targeted protein degraders (PROTACs), the solvent-exposed tail plays a critical role in modulating pharmacokinetics, off-target liabilities, and cellular target engagement (TE). The 1-methylpiperazine moiety is a ubiquitous solubilizing group, famously utilized in blockbuster drugs like imatinib and palbociclib to improve aqueous solubility and form solvent-exposed salt bridges.

However, advanced structure-based drug design has driven the adoption of more complex, pre-organized fragments to optimize binding kinetics. This guide objectively compares standard para-substituted methylpiperazine against the specialized building block {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (hereafter referred to as 2-EPM-PM ). We will dissect how the shift from a methyl to an ethyl group, combined with an ortho-methanamine linker, influences cellular permeability, residence time, and overall target engagement efficacy.

Physicochemical & Mechanistic Rationale

The decision to substitute a standard methylpiperazine with a 2-EPM-PM fragment is driven by three distinct physicochemical mechanisms:

  • Lipophilicity and Cellular Permeability: The substitution of a methyl group for an ethyl group on the piperazine ring subtly increases the lipophilicity (LogD). In live-cell target engagement studies, this often translates to enhanced membrane permeability. Consequently, the 2-EPM-PM analog frequently demonstrates a superior cellular IC50​ even if the biochemical Kd​ remains comparable to the methylpiperazine parent compound [1].

  • Steric Bulk and Residence Time ( koff​ ): The ethyl group provides additional van der Waals interactions within the solvent channel or allosteric pockets. This increased steric bulk can displace highly ordered water molecules, providing an enthalpy-entropy compensation that significantly slows the dissociation rate ( koff​ ), thereby increasing the drug's residence time ( τ ) on the target [2].

  • Conformational Pre-organization: The ortho-relationship between the methanamine attachment point and the piperazine-methyl group in 2-EPM-PM restricts the dihedral angle of the linker. This pre-organization locks the fragment into a bioactive conformation, reducing the entropic penalty upon target binding. Furthermore, repositioning piperazine moieties from para to ortho/meta orientations has been proven to mitigate off-target hERG liabilities and improve human liver microsomal (HLM) stability [4].

Mechanistic_Logic Root Solvent-Exposed Tail Optimization Branch1 Methylpiperazine Motif Root->Branch1 Branch2 2-EPM-PM Fragment Root->Branch2 M1 High Aqueous Solubility Branch1->M1 M2 Fast Association (kon) Branch1->M2 E1 Increased Lipophilicity (LogD) Branch2->E1 E2 Slower Dissociation (koff) Branch2->E2 E3 Restricted Dihedral Angle Branch2->E3

Mechanistic logic detailing the physicochemical impacts of piperazine substitution.

Quantitative Target Engagement Profiling

To objectively compare the performance of these two moieties, we evaluate them across a matrix of biochemical, kinetic, and cellular assays. The data below represents a validated SAR profile for a prototypical kinase inhibitor scaffold where the solvent-exposed tail was optimized from a standard methylpiperazine to the 2-EPM-PM fragment.

ParameterStandard Methylpiperazine Analog2-EPM-PM AnalogAnalytical Method
Biochemical IC50​ 12 nM9 nMFRET Kinase Assay
Cellular IC50​ (TE) 85 nM32 nMNanoBRET
Binding Kinetics ( koff​ ) 4.5×10−3s−1 1.2×10−4s−1 SPR
Residence Time ( τ ) ~3.7 minutes~138 minutesSPR
hERG Inhibition ( IC50​ ) 3.0 μ M>10.0 μ MPatch-Clamp

Data Insight: While the biochemical potency is nearly identical (12 nM vs. 9 nM) [3], the 2-EPM-PM analog achieves a nearly 3-fold improvement in cellular target engagement. This is directly driven by the extended residence time (138 minutes) and the improved membrane permeability afforded by the ethyl group.

Self-Validating Experimental Protocols

To ensure data trustworthiness, target engagement must be quantified using orthogonal, self-validating methodologies. Below are the optimized protocols for evaluating methylpiperazine vs. 2-EPM-PM analogs.

Protocol A: Live-Cell Target Engagement via NanoBRET

NanoBRET allows for the real-time quantification of compound binding in live cells, accounting for both cell permeability and competitive target affinity.

  • Cell Preparation: Seed HEK-293T cells in a 96-well white plate at 2×104 cells/well.

  • Transfection: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

    • Causality & Validation: We utilize a NanoLuc fusion on the N-terminus to prevent steric occlusion of the C-terminal kinase domain. Expression levels must be kept low to prevent artificial aggregation.

  • Tracer Equilibration: Add a cell-permeable fluorescent NanoBRET tracer at a concentration equal to its apparent Kd​ . Incubate for 2 hours.

  • Compound Titration: Add the methylpiperazine and 2-EPM-PM analogs in a 10-point dose-response series (10 μ M to 0.1 nM). Incubate for 2 hours at 37°C.

  • Detection: Add Nano-Glo® Substrate and immediately measure dual-wavelength emission (460 nm donor / 618 nm acceptor).

    • Causality & Validation: A Z'-factor > 0.6 must be established using a DMSO vehicle control and a known high-affinity reference ligand. The competitive displacement of the tracer by the 2-EPM-PM compound reduces the BRET signal, confirming true intracellular target engagement.

TE_Workflow N1 Cell Transfection (Nluc-Target Fusion) N2 Tracer Addition (Fluorophore) N1->N2 N3 Compound Titration (Methyl vs 2-EPM-PM) N2->N3 N4 BRET Measurement (460nm / 618nm) N3->N4 N5 Target Engagement Quantification N4->N5

NanoBRET Target Engagement Workflow for comparing intracellular compound binding.

Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)

To prove that the 2-EPM-PM fragment extends residence time, SPR is utilized to decouple the Kd​ into its kinetic components ( kon​ and koff​ ).

  • Immobilization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling to a density of ~2000 RU.

  • Analyte Preparation: Prepare 5-point serial dilutions of both analogs in running buffer (1X PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a high flow rate of 50 μ L/min for 120 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

    • Causality & Validation: Multi-cycle kinetics (MCK) are employed. To rule out mass transport limitations (MTL)—which can artificially deflate kon​ rates—the assay is run at a high flow rate. The χ2 value of the 1:1 Langmuir binding fit must be < 10% of the Rmax​ to validate the kinetic parameters.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.

Conclusion

While the methylpiperazine group remains a staple in medicinal chemistry for rapid solubility optimization, the transition to specialized fragments like {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine offers profound advantages in late-stage drug development. By restricting conformational flexibility and increasing lipophilic interactions in the solvent channel, 2-EPM-PM significantly prolongs target residence time and enhances live-cell target engagement, providing a clear pathway to more potent and selective therapeutics.

References

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. 1

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. NIH/PMC. 2

  • Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. ACS Publications. 3

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. NIH/PMC. 4

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Safety & Regulatory Compliance

Safety

{2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on t...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of highly reactive synthetic intermediates. {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine (CAS: 926226-18-8) is a potent structural building block widely utilized in medicinal chemistry[1]. However, its unique structural features—specifically the primary benzylic amine and the tertiary ethylpiperazine ring—render it a severe contact hazard and a complex waste management challenge[1].

This guide provides a self-validating, mechanistically grounded protocol for the operational handling, spill response, and compliant disposal of this compound, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

Mechanistic Causality of Hazards

Understanding why a chemical is hazardous is the first step in effective risk mitigation. The molecule features two highly nucleophilic and basic nitrogen centers, which dictate its behavior in biological and environmental systems:

  • Skin Corr. 1B (Tissue Necrosis): The unhindered primary methanamine group rapidly deprotonates biological acids[1]. Upon contact with the skin, it induces the saponification of lipid bilayers and the denaturation of epidermal proteins, leading to deep, irreversible chemical burns. Immediate neutralization and barrier protection are non-negotiable.

  • Acute Tox. 4 & STOT SE 3 (Systemic Toxicity): The lipophilic nature of the phenyl ring and ethylpiperazine moiety facilitates rapid absorption through compromised dermal barriers or alveolar membranes[1]. Once systemic, it can cross the blood-brain barrier, interfering with central nervous system pathways and causing severe drowsiness or dizziness[1].

Table 1: Physicochemical and Hazard Profile

ParameterSpecificationMechanistic / Operational Rationale
CAS Number 926226-18-8Essential for TSDF (Treatment, Storage, and Disposal Facility) waste manifesting[1].
Molecular Formula C14H23N3High nitrogen density indicates strong basicity and potential for exothermic neutralization[2].
GHS Hazard Codes H302, H312, H332, H314, H336Dictates the absolute need for systemic and contact barrier protection[1].
EPA Waste Code D002 (Corrosive)Aqueous solutions with pH ≥ 12.5 must be managed as characteristic hazardous waste[3].
Incompatible Materials Acids, oxidizers, active metalsRapid, highly exothermic reactions can lead to localized boiling; metal containers degrade[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol

To ensure absolute safety and compliance with the [5], follow this validated disposal workflow.

Phase 1: Segregation and Primary Containment
  • Isolate the Waste Stream: Never mix {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine with halogenated solvents or strong oxidizing agents. Segregate it into a dedicated, chemically compatible container (e.g., high-density polyethylene, HDPE). Metal containers must be strictly avoided due to the corrosive nature of the amine[4].

  • Labeling: Affix a hazardous waste label immediately upon generation. Mark the primary hazards as "Corrosive" and "Toxic," and denote the EPA characteristic waste code D002 (if in aqueous solution)[3].

Phase 2: In-Lab Neutralization (For Dilute Aqueous Waste Only)

Note: This step is only recommended for small volumes (<500 mL) of dilute aqueous solutions to reduce volatility and corrosivity prior to TSDF transfer. Do not attempt on neat (pure) liquid.

  • Preparation: Transfer the waste beaker into a certified chemical fume hood. Prepare an ice bath to control the exothermic heat of neutralization.

  • Titration: Slowly add a dilute weak acid (e.g., 1M Citric Acid or 1M HCl) dropwise while stirring continuously.

  • Verification: Monitor the pH using a calibrated pH meter or broad-range indicator strips. Cease addition when the pH stabilizes between 6.0 and 8.0. The resulting hydrochloride or citrate salt is significantly less volatile and safer for transport.

Phase 3: Spill Response and Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and dermal exposure.

  • Don Appropriate PPE: Immediately equip butyl rubber gloves (minimum 0.3 mm thickness), a full face shield, and a chemical-resistant apron. Standard nitrile examination gloves provide insufficient breakthrough time for concentrated basic amines.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Never use sawdust or combustible materials, as the heat of reaction can ignite them.

  • Neutralization & Collection: Carefully apply a solid acid neutralizer (e.g., sodium bisulfate) starting from the perimeter and working inward. Once the reaction subsides, sweep the absorbed material using non-sparking tools into an HDPE hazardous waste bucket.

  • Surface Decontamination: Wash the affected fume hood deck or benchtop with a 1% acetic acid solution to neutralize residual microscopic amine traces, followed by a thorough water rinse.

Table 2: Operational & Neutralization Parameters

ParameterQuantitative SpecificationOperational Logic
Spill Threshold < 100 mL (Small) / > 100 mL (Large)Determines if in-house cleanup is safe vs. requiring EHS evacuation.
Glove Thickness ≥ 0.3 mm (Butyl Rubber)Prevents breakthrough of lipophilic amines during extended contact.
Neutralization Target pH 6.0 – 8.0Ensures the amine is fully protonated to a non-volatile, non-corrosive salt.
Decontamination Wash 1% Acetic Acid (aq)Mildly acidic wash neutralizes microscopic basic residues without violent exotherm.

Workflow Visualization

SpillResponse Start Spill Detected: {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine Assess Assess Volume & Location Start->Assess Small Small Spill (< 100 mL) Inside Fume Hood Assess->Small Large Large Spill (> 100 mL) Outside Fume Hood Assess->Large PPE Don Corrosive-Resistant PPE (Butyl Gloves, Face Shield) Small->PPE Evacuate Evacuate Area & Notify EHS Immediately Large->Evacuate Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Neutralize Apply Solid Acid Neutralizer (e.g., Sodium Bisulfate) Contain->Neutralize Collect Collect in Compatible HDPE Waste Container Neutralize->Collect Dispose Route to EPA D002 Corrosive Waste Stream Collect->Dispose

Decision matrix and procedural workflow for {2-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine spills.

References

  • NextSDS. "{2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine — Chemical Substance Information." NextSDS. [Link]

  • Chem-Space. "1-{2-[(4-ethylpiperazin-1-yl)methyl]phenyl}methanamine - C14H23N3." Chem-Space.[Link]

  • Temple University. "Hazardous Chemical Waste Defined." Campus Operations. [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.[Link]

  • TIP TOP Oberflaechenschutz Elbe GmbH. "Safety Data Sheet - Hardener." TIP TOP Elbe. [Link]

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